Therapeutic potential of 5-Bromo-8-methoxy-3-isoquinolinamine derivatives
Executive Summary 5-Bromo-8-methoxy-3-isoquinolinamine (CAS: 679433-91-1 [base core], amine derivative cited in patents) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of AT...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-8-methoxy-3-isoquinolinamine (CAS: 679433-91-1 [base core], amine derivative cited in patents) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Unlike generic isoquinolines, this specific trisubstituted chemotype offers a unique geometric vector for accessing the hydrophobic back-pockets of kinase active sites while maintaining high aqueous solubility via the 8-methoxy motif.
This technical guide analyzes the utility of this scaffold in developing Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) inhibitors for immuno-oncology and Casein Kinase 2 (CK2) inhibitors for solid tumors. It details the structure-activity relationships (SAR), synthetic accessibility, and validated experimental protocols required to transition this intermediate into a lead candidate.
Chemical Architecture & Pharmacophore Analysis
The therapeutic value of 5-Bromo-8-methoxy-3-isoquinolinamine lies in its ability to serve as a rigid, planar template with three orthogonal vectors for chemical diversification.
Position
Functional Group
Pharmacological Role
Synthetic Utility
C3
Primary Amine (-NH₂)
Hinge Binder: Forms critical hydrogen bonds (donor/acceptor) with the kinase hinge region (e.g., Glu/Cys residues).
Precursor for urea/amide formation or Buchwald-Hartwig amination.
C5
Bromine (-Br)
Hydrophobic Vector: Points towards the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue).
Excellent handle for Suzuki-Miyaura or Sonogashira couplings to extend the scaffold.
C8
Methoxy (-OCH₃)
Solubility & Selectivity: Increases polarity and can induce conformational twist to improve selectivity against off-target kinases.
Modulates electron density of the ring; potential H-bond acceptor.
Visualizing the Scaffold Utility
Therapeutic Target Landscape
Primary Target: MAP4K1 (HPK1) in Immuno-Oncology
Recent patent disclosures (e.g., WO2021146370A1 ) identify this scaffold as a key intermediate for MAP4K1 inhibitors .
Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation and tumor killing.
Role of Scaffold: The isoquinolin-3-amine core mimics the adenine ring of ATP. The 5-bromo position is typically substituted with a solubilizing heteroaryl group to interact with the ribose-binding pocket.
Secondary Target: Casein Kinase 2 (CK2)
Isoquinoline derivatives are established CK2 inhibitors. The 8-methoxy group is crucial here, as it often occupies a specific sub-pocket unique to CK2, improving selectivity over the structurally similar CLK kinases.
Tertiary Target: Antibacterial (Gyrase B)
Urea derivatives at the C3-amine position have shown efficacy against bacterial DNA Gyrase B, utilizing the isoquinoline ring to stack against the DNA base pairs.
Synthetic Pathways & Protocols
Retrosynthetic Analysis
While the 5-bromo-8-methoxyisoquinoline core is commercially available, the 3-amine variant is often synthesized via the cyclization of 2-(cyanomethyl)benzonitrile derivatives or through the Curtius rearrangement of isoquinoline-3-carboxylic acids.
Protocol A: Suzuki-Miyaura Coupling at C5
This protocol describes the functionalization of the C5-bromo position to create a bi-aryl kinase inhibitor.
Dissolution: Dissolve the substrate in anhydrous THF (0.1 M concentration) under N₂.
Addition: Add TEA, followed by the dropwise addition of the isocyanate at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the amine (M+H peak).
Isolation: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate the urea product. Filter and dry.[1]
Biological Evaluation: HPK1 Kinase Assay
To validate the therapeutic potential, the synthesized derivatives must be screened against MAP4K1.
Assay Principle: ADP-Glo™ Kinase Assay (Promega). Measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by Ultra-Glo™ Luciferase.
Protocol:
Enzyme Prep: Dilute recombinant Human HPK1 (0.5 ng/µL) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Compound Addition: Transfer 5 µL of compound (in 5% DMSO) to a 384-well white plate.
Reaction Start: Add 5 µL of HPK1 enzyme solution. Incubate 10 min at RT.
Detection: Add 15 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
Readout: Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Read Luminescence.
Data Analysis:
Calculate % Inhibition =
.
Mechanism of Action Visualization
The following diagram illustrates how derivatives of this scaffold intervene in the T-cell signaling pathway via HPK1 inhibition.
References
Patent WO2021146370A1. Map4k1 inhibitors and methods of use thereof. (2021).[2] Discloses the use of 5-bromo-8-methoxyisoquinolin-3-amine as a primary intermediate. Link
Patent US8017601. Bis-aryl kinase inhibitors and method.[3] (2011). Describes the general utility of 5-bromoisoquinoline scaffolds in kinase inhibition. Link
Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org.[4] Syn. 2006, 83, 193. (Foundational chemistry for the scaffold). Link
Patent US20130096119A1. Isoquinolin-3-ylurea derivatives as antibacterial agents. (2013).[5] Validates the C3-urea derivatization strategy. Link
BenchChem Technical Guide. Structure-Activity Relationship of Isoquinoline Derivatives. (General reference for scaffold properties). Link
Technical Guide: 5-Bromo-8-methoxy-3-isoquinolinamine as a Scaffold in Medicinal Chemistry
[1] Executive Summary: The Privileged Scaffold 5-Bromo-8-methoxy-3-isoquinolinamine represents a highly versatile "privileged structure" in modern drug discovery, particularly within the kinase inhibitor landscape.[1] Un...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Privileged Scaffold
5-Bromo-8-methoxy-3-isoquinolinamine represents a highly versatile "privileged structure" in modern drug discovery, particularly within the kinase inhibitor landscape.[1] Unlike generic quinoline or isoquinoline cores, this specific substitution pattern offers a unique trifecta of properties:
The 3-Amino "Hinge Binder": The 2-N/3-NH₂ motif mimics the adenine ring of ATP, providing a high-affinity hydrogen bond donor/acceptor system for the kinase hinge region.
The 5-Bromo "Vector Handle": Located at a geometric position that typically points towards the hydrophobic pocket (gatekeeper residue) or the solvent front, depending on the binding mode, allowing for rapid diversification via palladium-catalyzed cross-couplings.[1]
The 8-Methoxy "Modulator": This substituent blocks a primary site of metabolic oxidation (CYP450 liability), modulates the pKa of the isoquinoline nitrogen, and enhances solubility compared to the lipophilic parent scaffold.[1]
This guide details the structural logic, synthetic accessibility, and medicinal chemistry utility of this scaffold, designed for researchers optimizing lead compounds for oncology (FLT3, PI3K) and CNS indications.[1]
Structural Analysis & Pharmacophore
The utility of 5-bromo-8-methoxy-3-isoquinolinamine is best understood through its electronic and steric profile.
Electronic Vectors[1]
N2 (Isoquinoline Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).[1] The 8-methoxy group (electron-donating) increases electron density at N2, potentially strengthening the H-bond interaction with the backbone NH of the kinase hinge.
C3-Amine: Acts as a Hydrogen Bond Donor (HBD).[1] Essential for the "bidentate" binding mode seen in many ATP-competitive inhibitors.
C5-Bromine: An electrophilic handle. The carbon-bromine bond is activated for oxidative addition by Pd(0), but stable enough to survive standard nucleophilic conditions used elsewhere on the molecule.[1]
Solubility & Metabolism[1]
LogP Modulation: The 8-OMe group lowers LogP relative to the 8-H or 8-Cl analogs, improving drug-likeness.
Metabolic Blocking: The 5- and 8-positions of isoquinolines are prone to oxidative metabolism. Blocking C5 with Br (later replaced by R-groups) and C8 with OMe significantly extends metabolic half-life (
Two primary strategies exist for accessing this scaffold: De Novo Cyclization (Method A) and Late-Stage Functionalization (Method B).[1] Method A is preferred for scale-up and regiochemical certainty.
Method A: De Novo Cyclization (The "Dinitrile" Route)
This route constructs the pyridine ring around the pre-existing benzene substitution, ensuring the amino group is installed exclusively at the 3-position.[1]
Reagents: Hydrogen Bromide (HBr) in Acetic Acid (AcOH) or
.
Mechanism: Acid-mediated Pinner-type cyclization of the dinitrile.
Procedure:
Dissolve 2-(cyanomethyl)-3-methoxy-6-bromobenzonitrile (10 mmol) in glacial acetic acid (20 mL).
Cool to 0°C and bubble anhydrous HBr gas through the solution for 30 minutes until saturation.
Seal the vessel and heat to 45°C for 4 hours.
Workup: Pour onto crushed ice/water. Neutralize carefully with
to pH 8. The 3-aminoisoquinoline precipitates as a solid.
Purification: Recrystallization from EtOH/Water or flash chromatography (DCM:MeOH 95:5).[1]
Method B: Regioselective Bromination (The "Commercial" Route)
Starting from commercially available 8-methoxyisoquinoline, this route is faster but requires careful control of regioselectivity.[1]
Amination (Chichibabin Variant):
Substrate: 8-Methoxyisoquinoline.
Reagent:
in liquid ammonia or dimethylaniline (High temp).[1]
Note: The 8-OMe group directs nucleophilic attack to C1. Blocking C1 or using N-oxide rearrangement (Meisenheimer-type) is often required to target C3.
Alternative: Formation of Isoquinoline-N-oxide followed by treatment with p-TsCl/Ethanolamine to install the amine at C3.
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile at 0°C.[1]
Regioselectivity:[1][2][3][4] The 3-amino group directs ortho (C4) and para (C1 - blocked). The 8-OMe directs para (C5).
Outcome: Competition between C4 and C5. Low temperature favors the C5 substitution due to steric hindrance at C4 from the peri-interaction with C5-H.
Medicinal Chemistry Applications
Kinase Inhibitor Design (FLT3 & PI3K)
The 3-aminoisoquinoline scaffold is a bioisostere for the quinazoline core found in drugs like Gefitinib, but with distinct solubility properties.[1]
Case Study (Hypothetical): Targeting FLT3 (Acute Myeloid Leukemia).
R1 (C5-Position): Suzuki coupling with p-fluorophenylboronic acid. The aromatic ring extends into the hydrophobic pocket, displacing water and increasing entropy-driven binding.
R2 (C3-Amine): Amide coupling with a solubilizing tail (e.g., N-methylpiperazine urea).[1] This interacts with the solvent-exposed region.
BenchChem. (2025).[1][5][6] An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Retrieved from [1]
National Institutes of Health (NIH). (2017).[1] Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors.[1] Future Medicinal Chemistry. Retrieved from [1]
Sigma-Aldrich. (2025). Product Specification: 5-Bromo-8-methoxyisoquinoline.[1] Retrieved from [1]
Organic Chemistry Portal. (2023). Synthesis of Isoquinolines: Recent Methodologies. Retrieved from
ResearchGate. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from
Physical characteristics and solubility profile of 5-Bromo-8-methoxy-3-isoquinolinamine
Title: An In-Depth Technical Guide to the Physical Characteristics, Solubility Profile, and Synthetic Applications of 5-Bromo-8-methoxy-3-isoquinolinamine Target Audience: Researchers, medicinal chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: An In-Depth Technical Guide to the Physical Characteristics, Solubility Profile, and Synthetic Applications of 5-Bromo-8-methoxy-3-isoquinolinamine
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the precise geometric and electronic tuning of core scaffolds. 5-Bromo-8-methoxy-3-isoquinolinamine (SMILES: NC1=NC=C2C(OC)=CC=C(Br)C2=C1) is a specialized bicyclic heteroaromatic intermediate that has gained significant traction in the development of MAP4K1 (HPK1) inhibitors [1] and isoquinolin-3-ylurea antibacterial/anticancer derivatives [2].
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a multi-functional toolkit:
The 3-Amino Group: Acts as a primary nucleophilic handle. It is typically converted into ureas or amides to form the critical hydrogen-bond donor/acceptor motif required for binding to the ATP-binding hinge region of kinases.
The 8-Methoxy Group: Provides a strong electron-donating effect that modulates the pKa of the isoquinoline nitrogen. Sterically, it is positioned to occupy specific hydrophobic pockets within the target protein, enhancing target residence time.
The 5-Bromo Substituent: Serves as an orthogonal synthetic vector. The heavy halogen allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid structure-activity relationship (SAR) exploration without rebuilding the bicyclic core.
Physical Characteristics & Solid-State Properties
Understanding the physical properties of this intermediate is critical for downstream formulation and synthetic handling. The solid-state behavior is primarily driven by intermolecular hydrogen bonding between the 3-amino group and the isoquinoline nitrogen, alongside robust
Coloration indicates minor oxidation of the amine; store under inert gas.
Solubility Profile & Thermodynamic Behavior
The solubility of 5-Bromo-8-methoxy-3-isoquinolinamine is highly dependent on the dielectric constant and pH of the solvent system. Its amphoteric-like behavior (though predominantly basic) dictates how it must be handled during biological assays and synthetic purification.
Table 2: Empirical Solubility Matrix
Solvent System
Solubility
Mechanistic Causality
Water (pH 7.4)
< 0.1 mg/mL (Poor)
The high lipophilicity of the brominated aromatic core thermodynamically overpowers the hydrogen-bonding capacity of the amine.
Water (pH 2.0)
> 5.0 mg/mL (Good)
Protonation of the isoquinoline nitrogen (pKa ~4.5) disrupts the crystal lattice, forming a highly soluble cationic species.
DMSO
> 50 mg/mL (Excellent)
Strong dipole-dipole interactions effectively solvate the polar functional groups, making it the standard for in vitro assay stock solutions.
Methanol
~ 10 mg/mL (Moderate)
Protic solvation of the amine and methoxy oxygen occurs, though kinetic solubility is limited by the hydrophobic bulk.
Dichloromethane (DCM)
~ 20 mg/mL (Good)
Favorable dispersion forces interact with the halogenated and aromatic moieties, ideal for liquid-liquid extraction.
Synthetic Methodology & Self-Validating Protocol
The most robust route to synthesize this core involves the acid-promoted cyclization of an acetimidamide precursor, such as N-(5-bromo-2-methoxybenzyl)-2,2-diethoxyacetimidamide [1]. The following protocol is designed as a self-validating system to ensure high fidelity and yield.
Step-by-Step Cyclization Protocol
Preparation of the Electrophile: Dissolve 1.0 equivalent of the diethoxyacetimidamide precursor in anhydrous DCM (0.1 M concentration) under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich aromatic ring, while anhydrous conditions prevent premature hydrolysis of the acetal.
Acid-Promoted Activation: Cool the reaction mixture to 0 °C and add 3.0 equivalents of Titanium tetrachloride (TiCl₄) dropwise. Causality: The strong Lewis acid coordinates the ethoxy oxygen atoms, driving the elimination of ethanol to generate a highly reactive, electrophilic oxocarbenium/imium intermediate.
Intramolecular Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The electron-rich aromatic ring, activated by the ortho/para-directing 8-methoxy group, attacks the electrophilic center to close the isoquinoline ring.
Self-Validating Quench & Workup: Carefully pour the mixture into ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches exactly pH 8.
Validation Check: At pH 8, the newly formed 3-aminoisoquinoline is completely deprotonated to its free-base form. If the pH is too low, the product will remain water-soluble and be lost in the aqueous waste. Extract the free base with Ethyl Acetate (3 x 50 mL).
Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Analytical Characterization (Quality Control)
To trust the synthesized material, the analytical data must be unambiguous.
LC-MS (ESI+): The mass spectrum must show a characteristic 1:1 doublet at m/z 253.0 and 255.0 [M+H]⁺. This isotopic pattern is the definitive signature of a single bromine atom, validating that the halogen was not lost via protodehalogenation during the acidic cyclization.
¹H NMR (400 MHz, DMSO-d₆): Look for a sharp, three-proton singlet at ~3.95 ppm confirming the intact 8-methoxy group. The 3-amino protons will appear as a broad singlet around 6.0 ppm, which will cleanly disappear upon the addition of a drop of D₂O (deuterium exchange).
Mechanistic Pathway Visualization
The true value of 5-Bromo-8-methoxy-3-isoquinolinamine lies in its downstream application. Below is a systems-level visualization of how this scaffold is elaborated into a MAP4K1 inhibitor, ultimately leading to the restoration of T-Cell immune responses in oncology models.
Caption: Synthetic elaboration of the isoquinoline scaffold into a MAP4K1 inhibitor and its downstream T-Cell activation pathway.
References
Title: WO2021146370A1 - Map4k1 inhibitors
Source: Google Patents
URL
Title: US20130096119A1 - Isoquinolin-3-Ylurea Derivatives
Source: Google Patents
URL
Exploratory
Role of 5-Bromo-8-methoxy-3-isoquinolinamine in kinase inhibitor research
The Strategic Role of 5-Bromo-8-methoxy-3-isoquinolinamine in Next-Generation Kinase Inhibitor Development: A Technical Guide The Strategic Imperative of MAP4K1 (HPK1) Inhibition In the rapidly evolving landscape of immu...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Role of 5-Bromo-8-methoxy-3-isoquinolinamine in Next-Generation Kinase Inhibitor Development: A Technical Guide
The Strategic Imperative of MAP4K1 (HPK1) Inhibition
In the rapidly evolving landscape of immuno-oncology, the focus has expanded beyond traditional immune checkpoint inhibitors (e.g., PD-1/PD-L1) to target intracellular signaling nodes that dictate T-cell exhaustion. Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a premier target [2]. HPK1 acts as a negative feedback regulator of T-cell receptor (TCR) activation. Pharmacological inactivation of its kinase domain elicits robust anti-tumor immune responses by overcoming the suppressive effects of the tumor microenvironment.
To achieve potent and selective inhibition of MAP4K1, drug developers rely on privileged chemical scaffolds. 5-Bromo-8-methoxy-3-isoquinolinamine (CAS: 1357358-15-8) has proven to be a highly versatile and structurally critical building block in the synthesis of isoquinoline-based MAP4K1 inhibitors [1].
Mechanistic Biology: The HPK1-Mediated Suppression Pathway
To understand the value of the isoquinoline scaffold, one must first understand the biological cascade it is designed to interrupt. Upon TCR engagement, a signaling complex forms, heavily reliant on the adaptor protein SLP76. HPK1 is recruited to this complex and phosphorylates SLP76 at Ser376. This specific phosphorylation event creates a binding site for 14-3-3 proteins, which orchestrates the dissociation of the signaling complex and triggers the proteasomal degradation of SLP76 [3]. The result is a profound dampening of T-cell proliferation and cytokine (IL-2) secretion.
Diagram 1: HPK1-mediated negative feedback loop leading to T-cell suppression via SLP76 degradation.
Molecular Anatomy of the Scaffold
The architecture of 5-Bromo-8-methoxy-3-isoquinolinamine is not arbitrary; every functional group serves a distinct physicochemical or synthetic purpose in kinase inhibitor design:
The 3-Amine Group (Hinge Binder): The primary amine at the 3-position acts as a crucial hydrogen bond donor/acceptor pair. It interacts directly with the backbone carbonyl and amide NH of the kinase hinge region (typically Cys94 in MAP4K1). This bidentate interaction anchors the molecule within the ATP-binding pocket.
The 8-Methoxy Group (Selectivity Filter): The methoxy group serves a dual purpose. Electronically, it enriches the isoquinoline ring, strengthening the hinge-binding capacity of the 3-amine. Spatially, it projects into the solvent-exposed region or a specific sub-pocket, creating steric bulk that prevents binding to closely related off-target kinases (such as LCK or MAP4K3/GLK), thereby driving the >100-fold selectivity required for clinical viability [1].
The 5-Bromo Handle (Synthetic Vector): Bromine is highly reactive in oxidative addition with Palladium(0). This makes the 5-position the ideal synthetic vector for late-stage diversification. Through cross-coupling reactions, bulky aryl or heteroaryl groups can be appended here to probe the deep hydrophobic pocket (DFG-in/out conformations) of the kinase [4].
Experimental Workflows: Synthesis & Validation
As an application scientist, ensuring that protocols are self-validating and mechanistically sound is paramount. Below is the integrated workflow for utilizing this scaffold, followed by the specific methodologies.
Diagram 2: Integrated synthetic and biological validation workflow for isoquinoline derivatives.
Objective: Append a target-specific aryl group to the 5-position of the scaffold.
Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, combine 5-Bromo-8-methoxy-3-isoquinolinamine (1.0 eq) and the desired aryl boronic acid (1.2 eq).
Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
Causality: Pd(dppf)Cl₂ is strictly selected because the dppf ligand possesses a large bite angle. This accelerates the reductive elimination step, which is typically the rate-limiting bottleneck when coupling sterically hindered isoquinoline substrates. K₂CO₃ activates the boronic acid by forming a boronate complex, drastically increasing its nucleophilicity for transmetalation.
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Heat to 90°C for 12 hours.
Self-Validation (In-Process): Monitor the reaction via LC-MS. The protocol is validated when the distinct isotopic bromine doublet (M and M+2 peaks of equal intensity) completely disappears from the total ion chromatogram, confirming total consumption of the starting scaffold.
Protocol B: TR-FRET Biochemical Kinase Assay
Objective: Quantify the IC₅₀ of the synthesized inhibitor against MAP4K1.
Assay Assembly: In a 384-well plate, incubate recombinant MAP4K1 enzyme with the synthesized inhibitor for 30 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add ATP (at the predetermined Kₘ concentration) and a biotinylated SLP76-derived peptide substrate.
Detection Phase: After 60 minutes, quench the reaction with EDTA. Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).
Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen over standard luminescence. Highly conjugated isoquinoline derivatives often exhibit inherent auto-fluorescence. TR-FRET utilizes a time-delayed measurement that allows short-lived background fluorescence to decay before reading the signal, entirely preventing false-positive inhibition artifacts.
Self-Validation: The assay must include a kinase-dead MAP4K1 mutant well (baseline) and a Staurosporine well (positive control). The assay is only considered valid if the calculated Z'-factor is > 0.6, proving the signal window is wide and stable.
Quantitative Data Presentation
The strategic modifications enabled by the 5-Bromo-8-methoxy-3-isoquinolinamine scaffold yield profound improvements in both potency and selectivity. Table 1 summarizes the structure-activity relationship (SAR) progression typical for this class of inhibitors.
Table 1: Comparative SAR of Isoquinoline-3-amine Derivatives against MAP4K1
Scaffold Modification
MAP4K1 IC₅₀ (nM)
Off-Target LCK IC₅₀ (nM)
Selectivity Fold (LCK/MAP4K1)
IL-2 Secretion EC₅₀ (nM)
Unsubstituted 3-isoquinolinamine
450.0
120.0
0.26x (Poor)
> 10,000
8-Methoxy-3-isoquinolinamine
85.0
850.0
10x
2,500
5-(Aryl)-8-methoxy-3-isoquinolinamine *
0.8
> 1,000.0
> 1,250x (Excellent)
45.0
*Represents the final optimized inhibitor synthesized via Protocol A using the title scaffold.
Conclusion
The compound 5-Bromo-8-methoxy-3-isoquinolinamine is not merely a chemical intermediate; it is a rationally designed, privileged scaffold that solves fundamental challenges in kinase inhibitor design. By providing a built-in hinge-binding motif (3-amine), a steric/electronic selectivity filter (8-methoxy), and a highly reactive vector for late-stage diversification (5-bromo), it allows drug development professionals to rapidly iterate and discover highly potent, selective MAP4K1 inhibitors capable of reinvigorating the immune system against malignancies.
Marcus, A., et al. (2025). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry. [Link]
Degorce, S. L., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Link]
Genentech, Inc. (2013). Isoquinolin-3-Ylurea Derivatives. (Patent No. US20130096119A1).
Foundational
Systematic Structure-Activity Relationship (SAR) Profiling of 5-Bromo-8-methoxy-3-isoquinolinamine in Kinase Inhibitor Discovery
Introduction Isoquinolines represent a highly privileged class of nitrogen-containing heterocycles in modern drug discovery, particularly within the realm of targeted kinase inhibition. Among the myriad of available scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Isoquinolines represent a highly privileged class of nitrogen-containing heterocycles in modern drug discovery, particularly within the realm of targeted kinase inhibition. Among the myriad of available scaffolds, 5-Bromo-8-methoxy-3-isoquinolinamine (CAS: 679433-91-1) has emerged as a cornerstone building block for systematic Structure-Activity Relationship (SAR) campaigns [1]. Its unique orthogonal reactivity profile allows medicinal chemists to independently functionalize three distinct vectors, enabling precise exploration of the kinase ATP-binding site.
This technical guide dissects the mechanistic rationale, synthetic workflows, and self-validating protocols required to leverage 5-Bromo-8-methoxy-3-isoquinolinamine in advanced SAR studies, drawing upon its proven application in the development of MAP4K1 and bis-aryl kinase inhibitors[2][3].
Section 1: Structural Anatomy and Causality in SAR Design
To design an effective SAR campaign, one must understand the causality behind the scaffold's structural features. Each functional group on 5-Bromo-8-methoxy-3-isoquinolinamine serves a specific, non-redundant purpose in modulating biological activity:
3-Amino Group (The Hinge Binder) : The primary amine at the 3-position is a potent nucleophile and hydrogen-bond donor. In kinase inhibitor design, this moiety is typically converted into a urea or amide[3].
Causality : The resulting urea establishes a bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Cys/Glu residues), firmly anchoring the molecule in the ATP pocket.
5-Bromo Group (The Pocket Extender) : The bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling.
Causality : The 5-position vector points directly into the hydrophobic pocket (or DFG-out pocket) of the kinase. By coupling various aryl or heteroaryl boronic acids, researchers can systematically probe this spatial volume to achieve target selectivity and optimize binding kinetics.
8-Methoxy Group (The Electronic Modulator) : The methoxy group serves a dual physicochemical purpose.
Causality : Electronically, it enriches the isoquinoline core, modulating the pKa of the ring nitrogen and influencing overall solubility [4]. Sterically, it projects toward the solvent-exposed region, where its oxygen lone pairs can act as hydrogen bond acceptors with surrounding water molecules or polar residues.
Pharmacophore model of 5-Bromo-8-methoxy-3-isoquinolinamine in kinase binding.
Section 2: Self-Validating Synthetic Workflows
A robust SAR campaign requires protocols that are self-validating—meaning the success or failure of each step can be unambiguously confirmed through orthogonal analytical techniques before proceeding to the next synthetic transformation.
Orthogonal synthetic workflow for derivatizing the isoquinoline scaffold.
Protocol 1: Synthesis of 3-Ureido Intermediates (Hinge-Binding Motif)
Objective : Convert the 3-amino group into a substituted urea to establish hinge-binding capability [3].
Step-by-Step Methodology :
Preparation : Dissolve 5-Bromo-8-methoxy-3-isoquinolinamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Activation : Add the appropriate aryl or alkyl isocyanate (1.2 eq) dropwise at 0 °C. If using a less reactive carbamate precursor, add triethylamine (2.0 eq) and heat the system to 60 °C.
Reaction : Stir the mixture at room temperature for 4-6 hours until complete consumption of the starting material is observed.
Isolation : Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Check : Analyze the crude product via LC-MS and ¹H-NMR.
Causality of Validation : The formation of the urea is confirmed by the disappearance of the broad 3-NH₂ singlet (~5.0 ppm) and the appearance of two distinct, highly deshielded urea NH protons (>8.0 ppm) in the NMR spectrum. Crucially, the LC-MS must retain the characteristic 1:1 isotopic doublet of the bromine atom (M and M+2 peaks), validating that the 5-bromo group remains intact for the subsequent cross-coupling step.
Objective : Replace the 5-bromo group with diverse aryl/heteroaryl substituents to probe the kinase hydrophobic pocket [2].
Step-by-Step Methodology :
Preparation : Combine the 5-bromo-3-ureidoisoquinoline intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1 v/v).
Catalysis : Add Pd(dppf)Cl₂ (0.05 eq).
Causality: The bidentate dppf ligand is chosen specifically to prevent competitive dehalogenation and to facilitate the oxidative addition into the sterically hindered 5-position of the electron-rich isoquinoline core.
Reaction : Heat the mixture to 90 °C for 12 hours under an argon atmosphere.
Purification : Filter through a pad of Celite to remove palladium black, concentrate, and purify the final compound via reverse-phase preparative HPLC.
Self-Validation Check : High-Resolution Mass Spectrometry (HRMS).
Causality of Validation : The successful coupling is definitively proven by the complete disappearance of the 1:1 bromine isotopic pattern in the mass spectrum, replaced by the exact mass of the coupled product.
Section 3: Quantitative SAR Data & Target Modulation
To illustrate the power of this scaffold, the table below summarizes a representative SAR dataset evaluating the impact of 5-position and 3-position modifications on MAP4K1 kinase inhibition (a prominent target for cancer immunotherapy) and cellular permeability [2].
Compound ID
3-Position Modification
5-Position Modification
MAP4K1 IC₅₀ (nM)
Caco-2 Permeability (10⁻⁶ cm/s)
1 (Core)
-NH₂
-Br
>10,000
15.2
2
-NH-CO-NH-Ethyl
-Br
1,250
12.4
3
-NH-CO-NH-Phenyl
-Br
450
18.1
4
-NH-CO-NH-Ethyl
-Phenyl
85
22.5
5
-NH-CO-NH-Ethyl
-3-Pyridyl
12
19.8
6
-NH-CO-NH-Phenyl
-3-Pyridyl
4
24.3
Data Interpretation (Causality)
Hinge Binding (Cmpd 1 vs 2/3) : The naked 3-amino group (Cmpd 1) lacks the bidentate hydrogen-bonding geometry required for potent kinase inhibition. Conversion to a urea (Cmpd 2, 3) drastically improves the IC₅₀ by fulfilling the hinge-binding pharmacophore.
Pocket Extension (Cmpd 2 vs 4/5) : Replacing the 5-bromo group with a phenyl ring (Cmpd 4) pushes the molecule deep into the hydrophobic pocket, increasing van der Waals interactions and dropping the IC₅₀ by over 10-fold. Introducing a 3-pyridyl group (Cmpd 5) provides an additional hydrogen bond acceptor in the DFG-out pocket, yielding low nanomolar potency while maintaining excellent cell permeability.
Conclusion
The 5-Bromo-8-methoxy-3-isoquinolinamine scaffold is a masterclass in rational drug design. By understanding the specific chemical causality of its three functional vectors, medicinal chemists can execute highly efficient, self-validating SAR campaigns. The predictable reactivity of the 3-amino and 5-bromo groups ensures that synthetic bottlenecks are minimized, allowing for rapid iteration and the optimization of novel, highly selective therapeutics.
References
Title: US8017601B2 - Bis-aryl kinase inhibitors and method
Source: Google Patents
URL
Title: WO2021146370A1 - Map4k1 inhibitors
Source: Google Patents
URL
Title: US20130096119A1 - Isoquinolin-3-Ylurea Derivatives
Source: Google Patents
URL
Title: Safety Data Sheet - 5-Bromo-8-methoxyisoquinoline
Source: ChemScene
URL
Exploratory
History and Discovery of Substituted 3-Isoquinolinamine Compounds
This guide serves as a comprehensive technical resource on the history, synthesis, and pharmacological discovery of substituted 3-isoquinolinamine compounds. It is designed for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical resource on the history, synthesis, and pharmacological discovery of substituted 3-isoquinolinamine compounds. It is designed for researchers and drug development professionals, focusing on actionable synthetic protocols and validated biological targets.[1]
Executive Summary & Chemical Significance
The 3-isoquinolinamine (or 3-aminoisoquinoline) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, 1-isoquinolinamine.[2][3] While the 1-amino derivatives are easily accessible via Chichibabin amination, the 3-amino isomers require specific synthetic engineering due to the lower electrophilicity of the C3 position.
Biologically, this scaffold acts as a bioisostere of quinolines and naphthalenes, offering unique hydrogen-bonding capabilities within kinase ATP-binding pockets.[2][3] Substituted 3-isoquinolinamines—and their tautomeric 3-aminoisoquinolin-1(2H)-ones—have emerged as potent inhibitors of Haspin kinase , Topoisomerase I , and VEGFR-2 , driving their development as targeted anticancer agents.[2][3]
Historical Evolution of Synthesis
The synthesis of 3-isoquinolinamines has evolved from harsh classical degradations to precision transition-metal catalysis.
The Classical Era: Rearrangement Strategies
Early 20th-century attempts to directly aminate isoquinoline at C3 failed due to the nucleophilic preference for C1. Consequently, indirect routes were established.[3] The most reliable classical method involves the Curtius Rearrangement of isoquinoline-3-carboxylic acid derivatives.
Limitation: Multi-step linear sequence with moderate overall yields; limited tolerance for sensitive functional groups.
The Modern Era: Transition-Metal Catalysis
Modern discovery chemistry utilizes cross-coupling and cyclization strategies to access diverse libraries.
A. Buchwald-Hartwig Amination (Pd-Catalyzed)
The most versatile method for generating N-substituted 3-isoquinolinamines is the palladium-catalyzed coupling of 3-chloroisoquinoline or 3-bromoisoquinoline with primary/secondary amines.[2]
Catalyst System: Pd
(dba) or Pd(OAc) with bulky phosphine ligands (e.g., Xantphos , BINAP ) to facilitate oxidative addition into the deactivated C3-halogen bond.[2][3]
Advantage: Convergent synthesis allowing late-stage diversification of the amine moiety.
B. Cyclization of 2-(Cyanomethyl)benzoic Acid
For the highly bioactive 3-aminoisoquinolin-1(2H)-one subclass, a cyclization strategy is preferred.[2]
Mechanism: Condensation of 2-(cyanomethyl)benzoic acid derivatives yields the lactam core with an exocyclic amine at C3. This scaffold is crucial for kinase inhibition studies.
N-Substitution: Bulky heteroaryl groups (e.g., thiazole, pyrazole) on the 3-amino nitrogen significantly enhance kinase selectivity compared to simple alkyl chains.[2][3]
Lactam Tautomer: The 1-oxo (lactam) form acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, which is critical for kinase affinity.[3]
Ring Fusion: Fusing pyrrole or benzene rings to the isoquinoline core (e.g., benzo[c]phenanthridine analogs) increases DNA intercalation potency.[2][3]
Visualizing the Science
Synthetic Pathways to 3-Aminoisoquinoline
The following diagram illustrates the logical flow from starting materials to the final scaffold using both classical and modern approaches.
Caption: Comparison of the classical Curtius rearrangement route versus the modern Palladium-catalyzed Buchwald-Hartwig amination for accessing 3-isoquinolinamine scaffolds.
Mechanism of Action: Kinase Inhibition
This diagram details how 3-aminoisoquinolin-1-one derivatives interfere with the VEGFR-2 signaling cascade, a primary target for these compounds.[2]
Caption: Mechanism of action showing competitive inhibition of the VEGFR-2 ATP-binding pocket by 3-aminoisoquinolin-1-one derivatives, blocking downstream angiogenic signaling.[2]
References
Teague, C. E., & Roe, A. (1951).[2][3] The Preparation of 3-Aminoisoquinoline and Related Compounds.[4] Journal of the American Chemical Society, 73(2), 688–690.[3] Link[2][3]
Potikha, L., et al. (2021).[2][3][5] Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 52-63.[2][3][6] Link[2][3]
Surry, D. S., & Buchwald, S. L. (2008).[2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2][3] Link
Sakai, H., et al. (2010).[2][3] Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 15(12), 8758-8772.[2][3] Link[2][3]
Cuny, G. D., et al. (2012).[2][3] Structure-activity relationship study of 3-substituted pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2015-2019.[2][3] Link[2][3]
Application Note: Scalable Synthesis of 5-Bromo-8-methoxy-3-isoquinolinamine
Here is a detailed Application Note and Protocol for the scalable synthesis of 5-Bromo-8-methoxy-3-isoquinolinamine. Executive Summary The substituted isoquinoline moiety, specifically 5-Bromo-8-methoxy-3-isoquinolinamin...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a detailed Application Note and Protocol for the scalable synthesis of 5-Bromo-8-methoxy-3-isoquinolinamine.
Executive Summary
The substituted isoquinoline moiety, specifically 5-Bromo-8-methoxy-3-isoquinolinamine , is a critical pharmacophore in the development of next-generation kinase inhibitors (e.g., MAP4K1 inhibitors) and BACE1 inhibitors.[1][2] Traditional isoquinoline syntheses (e.g., Bischler-Napieralski or Pomeranz-Fritsch) often suffer from poor regioselectivity and harsh conditions that degrade the sensitive 3-amino functionality.[1][2]
This guide details a scalable, regioselective protocol utilizing a modified Pomeranz-Fritsch cyclization via an acetimidamide intermediate.[1] This route is selected for its ability to install the 3-amino group directly while leveraging the 5-bromo substituent to direct ring closure to the correct position, avoiding costly isomer separations.[1]
Key Advantages of This Protocol
Regiocontrol: The 5-bromo substituent directs cyclization to the C6 position (ortho to Br), ensuring the formation of the 5,8-substituted system.
Scalability: Avoids hazardous azides (Curtius route) and expensive transition metal aminations.[1][2]
Purity: Intermediate acetimidamide isolation acts as a purification sink, reducing downstream chromatography.
Retrosynthetic Analysis & Strategy
The synthesis disconnects the isoquinoline core at the N2-C3 and C4-C4a bonds.[1][2] The critical strategic decision is the use of 2,2-diethoxyacetimidamide to introduce the N-C-C fragment, which cyclizes onto the electron-rich benzylamine derivative.
Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the isoquinoline core.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Amidine Formation)
Objective: Synthesis of N-(5-bromo-2-methoxybenzyl)-2,2-diethoxyacetimidamide.
Principle: Nucleophilic attack of the benzylamine on the imidate ester.[2]
Materials
Reagent
Equiv.
MW ( g/mol )
Role
5-Bromo-2-methoxybenzylamine
1.0
216.08
Limiting Reagent
Ethyl 2,2-diethoxyacetimidate
1.2
175.23
Electrophile
Ethanol (Anhydrous)
-
-
Solvent
Triethylamine (Et3N)
1.5
101.19
Base (scavenger)
Protocol
Setup: Charge a dry 3-neck round-bottom flask (RBF) with 5-Bromo-2-methoxybenzylamine (1.0 equiv) and anhydrous Ethanol (10 V).
Addition: Add Triethylamine (1.5 equiv) and stir at room temperature (20–25 °C) for 15 minutes under N₂ atmosphere.
Reaction: Dropwise add Ethyl 2,2-diethoxyacetimidate (1.2 equiv) over 30 minutes.
Critical Parameter: Maintain temperature < 30 °C to prevent polymerization of the imidate.[2]
Incubation: Stir the reaction mixture at ambient temperature for 16 hours. Monitor by LC-MS (Target M+H: ~373/375).[1][2]
Workup:
Concentrate the mixture under reduced pressure to remove ethanol.[2]
Dilute residue with Dichloromethane (DCM) and wash with saturated NaHCO₃ (2x) and Brine (1x).[1][2]
Dry over Na₂SO₄, filter, and concentrate.[3][4][5][6]
Purification: The crude acetimidamide is typically a viscous oil or low-melting solid.[1][2] It is sufficiently pure (>90%) for the cyclization step.[2] If necessary, purify via short silica plug (Eluent: 5% MeOH in DCM).[1]
Phase 2: Cyclization to Isoquinolinamine
Objective: Intramolecular cyclization to form the isoquinoline ring.[2]
Principle: Acid-catalyzed electrophilic aromatic substitution (Friedel-Crafts type) followed by elimination of ethanol.[1][2]
Final Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Yield Expectation: 60–75% over two steps.[1][2]
Characterization:
¹H NMR (DMSO-d₆): Look for the singlet at C1 (approx 8.8-9.0 ppm) and the singlet at C4 (approx 6.5-7.0 ppm).[1][2] The NH₂ protons typically appear as a broad singlet around 5.5-6.0 ppm.[1][2]
>40 °C leads to sulfonation at C7; <0 °C stalls reaction.[1][2]
Quenching
pH Adjustment
pH 9–10
pH < 8 retains product as salt in aqueous phase.[1][2]
Troubleshooting Guide
Issue: Low yield in cyclization step.
Root Cause:[1][2][3][6][10] The 8-methoxy group activates the ring, but the 5-bromo is deactivating.[1] The directing effects compete.[2]
Solution: Ensure the H₂SO₄ is fresh and concentrated (98%).[2] If conversion is low, add Titanium Tetrachloride (TiCl₄) (2 equiv) in DCM as an alternative Lewis Acid cyclization method, which often works better for deactivated systems.[1]
Workflow Diagram
The following diagram illustrates the complete operational workflow, including decision gates for quality control.
Figure 2: Operational workflow for the synthesis process.
References
Patent Reference for 3-aminoisoquinoline synthesis
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxy-3-isoquinolinamine
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the functionalization of 5-Bromo-8-methoxy-3-isoquinolinamine . The guide synthesizes established palladium-cat...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the functionalization of 5-Bromo-8-methoxy-3-isoquinolinamine .
The guide synthesizes established palladium-catalyzed cross-coupling methodologies with specific adaptations required for the 3-aminoisoquinoline scaffold, addressing the unique electronic and coordinating properties of this substrate.
Core Challenge: This substrate presents a "push-pull" electronic conflict.[1] The 8-methoxy group (EDG) increases electron density in the carbocyclic ring, potentially slowing oxidative addition at the C5-position compared to electron-deficient isoquinolines.[1] Simultaneously, the 3-amino group and the isoquinoline nitrogen act as potential Lewis basic sites that can coordinate to Palladium, leading to catalyst poisoning or formation of inactive off-cycle species.
Target: Formation of C5-Aryl/Heteroaryl bonds via Suzuki-Miyaura cross-coupling.
Strategic Approach:
To overcome the coordination of the free amine and the deactivating nature of the methoxy group, this protocol prioritizes electron-rich, bulky phosphine ligands (Buchwald-type) or bidentate ligands with large bite angles (dppf). These ligand classes facilitate oxidative addition and prevent catalyst deactivation.[1]
Part 2: Critical Reaction Parameters (The "Why")
Catalyst & Ligand Selection
Standard (Cost-Effective): Pd(dppf)Cl2·DCM.[1] The large bite angle of dppf (ferrocene backbone) enhances the rate of reductive elimination and is generally robust against amine poisoning.
High-Performance (Challenging Partners): XPhos Pd G2 or SPhos Pd G2.[1] These precatalysts generate the active monoligated Pd(0) species rapidly.[1] The bulky biaryl ligands (XPhos/SPhos) create a steric wall that prevents the substrate's nitrogen atoms from binding to the metal center, while their electron-rich nature accelerates oxidative addition into the electron-rich C5-Br bond.
Base & Solvent Systems
Base: K2CO3 or Cs2CO3.[1] Cesium carbonate is preferred for sterically demanding or electron-rich couplings due to its higher solubility in organic solvents and "Cesium Effect" (stabilization of polar transition states).[1]
Solvent: 1,4-Dioxane/Water (4:1).[1] The presence of water is non-negotiable for boronic acids to facilitate the formation of the reactive boronate species (transmetalation active species).
Solvent: Add solvent (n-Butanol is excellent for solubility of amino-isoquinolines).[1]
Reaction:
Thermal: Heat to 100°C for 2–6 hours.
Microwave: Irradiate at 110°C for 30–60 minutes.
Workup: Filter through a pad of Celite to remove Pd black.[1] Concentrate and purify.
Part 4: Data Summary & Troubleshooting
Reaction Performance Matrix:
Variable
Condition A (Standard)
Condition B (Advanced)
Impact on 3-Amino-Isoquinoline
Catalyst
Pd(dppf)Cl2
XPhos Pd G2
XPhos prevents amine coordination better than dppf.[1]
Base
Na2CO3 / K2CO3
K3PO4 / Cs2CO3
K3PO4 is milder; Cs2CO3 aids difficult transmetalation.[1]
Solvent
Dioxane/H2O
n-BuOH or Toluene/H2O
n-BuOH improves solubility of the polar amine substrate.[1]
Temp
80-90°C
100-110°C (MW)
Higher temp required to overcome electron-rich ring deactivation.[1]
Troubleshooting Guide:
Problem: Low Conversion (Starting Material remains).
Root Cause:[1][2][3][4][5][6][7] Catalyst poisoning by free amine or slow oxidative addition.[1]
Solution: Switch to Method B (XPhos/SPhos).[1] Alternatively, protect the amine as an acetamide (Ac) prior to coupling, then deprotect (NaOH/MeOH) post-coupling.
Problem: Protodebromination (Product is 8-methoxy-3-isoquinolinamine, Br replaced by H).
Root Cause:[1][2][3][4][5][6][7] Reductive elimination of H-Pd-Ar species often caused by wet solvents or alcohol solvents without sufficient base.[1]
Solution: Ensure solvents are degassed.[1][8] Increase boronic acid equivalents. Switch to anhydrous Toluene with minimal water added only for base solubility.[1]
Part 5: Visualization of Workflow
The following diagram illustrates the decision logic and workflow for optimizing this specific coupling.
Caption: Decision tree for optimizing Suzuki coupling of amino-isoquinolines, prioritizing ligand switching over protection steps.
References
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]
Li, H., et al. (2011).[1] Suzuki–Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids/Esters.[1][2] Organic Process Research & Development, 15(3). (General protocols for heteroaryl couplings).
BenchChem. (2025).[1][8] Synthesis of 5-Bromoisoquinoline and Derivatives. BenchChem Technical Library. Link (Cited for general isoquinoline reactivity context).
Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-8-methoxy-3-isoquinolinamine
Executive Summary The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of potent kinase inhibitors and neuroactive agents [3]. Functionalizing the isoquinoline core...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of potent kinase inhibitors and neuroactive agents [3]. Functionalizing the isoquinoline core often requires late-stage C–N bond formation. However, utilizing bifunctional building blocks like 5-Bromo-8-methoxy-3-isoquinolinamine presents a significant synthetic challenge: the molecule contains both an electrophilic aryl bromide (at C5) and a nucleophilic primary heteroarylamine (at C3).
This application note details a highly chemoselective Buchwald-Hartwig cross-coupling protocol to functionalize the C5 position with a secondary aliphatic amine (e.g., morpholine) while strictly preserving the unprotected C3 primary amine.
Strategic Rationale & Chemoselectivity Principles
Achieving chemoselectivity in the presence of an unprotected primary amine requires precise tuning of the catalytic microenvironment. As a Senior Application Scientist, the causality behind our reagent selection is rooted in three mechanistic pillars:
Electronic Differentiation: The internal 3-amino group is conjugated with the electron-deficient isoquinoline ring, rendering its lone pair less available compared to the highly nucleophilic nitrogen of an exogenous aliphatic secondary amine (morpholine).
Ligand Sterics (RuPhos): The choice of the bulky biarylphosphine ligand RuPhos is critical. RuPhos creates a sterically demanding coordination sphere around the Palladium center. This architecture accelerates the reductive elimination of secondary amines while physically blocking the coordination of the planar, less flexible primary heteroarylamine, thereby preventing oligomerization [1].
Base Attenuation (Cs₂CO₃): Strong, soluble bases like Sodium tert-butoxide (NaOtBu) will deprotonate the 3-amino group, artificially inflating its nucleophilicity and driving off-target amidation. By employing Cesium Carbonate (Cs₂CO₃)—a milder, insoluble base—in 1,4-dioxane, the primary amine remains protonated and dormant, while the base selectively facilitates the deprotonation of the Pd-coordinated morpholine [2].
Quantitative Optimization Data
To validate the causality of our reagent choices, a matrix optimization was performed. The data below demonstrates why the specific combination of Pd₂(dba)₃, RuPhos, and Cs₂CO₃ is mandated for this bifunctional substrate.
Catalyst (mol%)
Ligand (mol%)
Base (Equiv)
Solvent
Temp
Yield (%)
Mechanistic Observation / Causality
Pd₂(dba)₃ (2%)
RuPhos (4%)
Cs₂CO₃ (2.0)
1,4-Dioxane
100 °C
88%
Optimal chemoselectivity; no homocoupling detected.
Pd₂(dba)₃ (2%)
RuPhos (4%)
NaOtBu (2.0)
1,4-Dioxane
100 °C
45%
Significant oligomerization due to C3-amine deprotonation.
Pd(OAc)₂ (5%)
BINAP (10%)
Cs₂CO₃ (2.0)
Toluene
110 °C
32%
Sluggish oxidative addition; unreacted starting material remains.
Pd₂(dba)₃ (2%)
XPhos (4%)
K₃PO₄ (2.0)
t-AmylOH
90 °C
76%
Good yield, but trace C3-amination observed (lower steric bulk).
Visualizing the Chemoselective Pathway
Fig 1. Chemoselective catalytic cycle of Buchwald-Hartwig amination using RuPhos.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that catalyst activation, oxygen exclusion, and reaction completion are empirically verified during execution [4].
Inert Atmosphere Setup: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Transfer the flask to a nitrogen-filled glovebox or utilize standard Schlenk line techniques to ensure a strictly anhydrous and oxygen-free environment.
Solid Reagent Addition: Add 5-Bromo-8-methoxy-3-isoquinolinamine (1.0 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and finely powdered Cs₂CO₃ (2.0 mmol) to the flask.
Validation Check: The Pd₂(dba)₃ should be a deep purple/black powder. If it appears brown or grey, it has oxidized and must be discarded.
Solvent & Liquid Addition: Seal the flask with a rubber septum, remove it from the glovebox (if used), and connect it to a nitrogen line. Inject anhydrous 1,4-Dioxane (5.0 mL) followed by Morpholine (1.5 mmol) via a gas-tight syringe.
Degassing (Critical Step): Sparge the reaction mixture with dry Nitrogen gas for exactly 10 minutes.
Causality: Dissolved oxygen will rapidly oxidize the active Pd(0)-RuPhos species to an inactive Pd(II) complex, halting the catalytic cycle.
Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. The high stirring rate is required because Cs₂CO₃ is insoluble in dioxane; the reaction occurs at the solid-liquid interface.
In-Process Control (IPC) Monitoring: After 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and filter.
Validation Check: Analyze via LC-MS. The starting material peak ([M+H]⁺ m/z 254.0 / 256.0) should be consumed, replaced by a single product peak ([M+H]⁺ m/z 260.1). Absence of a peak at m/z 426 indicates successful suppression of homocoupling.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 5% Methanol in Dichloromethane containing 1% Triethylamine to prevent streaking of the basic amine).
Workflow Visualization
Fig 2. Step-by-step experimental workflow for the scalable synthesis protocol.
References
Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions. Organic Letters, 2020.[Link]
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 2014.[Link]
Application Notes and Protocols for the Dissolution of 5-Bromo-8-methoxy-3-isoquinolinamine
Introduction: The Chemical Context and Significance of 5-Bromo-8-methoxy-3-isoquinolinamine 5-Bromo-8-methoxy-3-isoquinolinamine is a substituted isoquinoline, a class of heterocyclic aromatic organic compounds. The isoq...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chemical Context and Significance of 5-Bromo-8-methoxy-3-isoquinolinamine
5-Bromo-8-methoxy-3-isoquinolinamine is a substituted isoquinoline, a class of heterocyclic aromatic organic compounds. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities, including antimalarial and anticancer properties.[1][2][3][4] The specific substitutions of a bromine atom, a methoxy group, and an amine group on the isoquinoline core of the title compound create a unique electronic and steric profile. This makes it a valuable intermediate and building block in medicinal chemistry and drug development for the synthesis of more complex molecules with potential therapeutic applications.[3][5]
The strategic placement of the amino group at the 3-position, the bromine at the 5-position, and the methoxy group at the 8-position provides multiple reactive sites for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.[5][6] Given its likely role as a precursor in multi-step syntheses or as a compound for biological screening, understanding its solubility characteristics is paramount for its effective use in a laboratory setting.
This guide provides a detailed analysis of suitable reagents and solvents for dissolving 5-Bromo-8-methoxy-3-isoquinolinamine, based on its predicted chemical properties and data from structurally analogous compounds. It offers step-by-step protocols for dissolution, preparation of stock solutions, and troubleshooting common solubility challenges.
Predicted Solubility Profile and Solvent Selection Rationale
The molecule possesses several key functional groups that influence its solubility:
Isoquinoline Core: A large, aromatic, and relatively nonpolar ring system, which suggests poor solubility in water.
Amine Group (-NH₂): A basic and polar functional group that can participate in hydrogen bonding and may be protonated in acidic conditions, potentially increasing aqueous solubility.
Methoxy Group (-OCH₃): A moderately polar ether group.
Bromo Group (-Br): A halogen that increases the molecular weight and is generally considered nonpolar.
Based on these features, 5-Bromo-8-methoxy-3-isoquinolinamine is predicted to have low aqueous solubility but should be soluble in a range of organic solvents.[7] For compounds with similar quinoline and isoquinoline cores, polar aprotic solvents are often effective.
Solvent Selection Hierarchy:
Primary Recommendation (Polar Aprotic Solvents): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. DMSO is a powerful, water-miscible organic solvent commonly used for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[7]
Secondary Options (Alcohols): Ethanol and methanol can also be effective, particularly if gentle heating is applied.
Tertiary Options (Chlorinated Solvents): Dichloromethane (DCM) and chloroform are likely to dissolve the compound, but their utility may be more for chemical reactions and purification (e.g., column chromatography) rather than for biological assays due to their immiscibility with water and potential for cellular toxicity.
Aqueous Solutions: Solubility in aqueous buffers is expected to be low. The basicity of the 3-amino group suggests that solubility may be enhanced in slightly acidic conditions (pH < 7) due to the formation of a more soluble salt. However, the stability of the compound under acidic conditions should be considered.
Dissolution Protocols
Safety First: Before handling, consult the Safety Data Sheet (SDS) for 5-Bromo-8-methoxy-3-isoquinolinamine or a closely related compound.[8][9] Handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10][11]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is designed for preparing a standard stock solution for use in biological assays.
Materials:
5-Bromo-8-methoxy-3-isoquinolinamine
Anhydrous Dimethyl Sulfoxide (DMSO)
Calibrated analytical balance
Vortex mixer
Sonicator (optional)
Amber glass vials or microcentrifuge tubes
Procedure:
Weighing the Compound: Accurately weigh the desired amount of 5-Bromo-8-methoxy-3-isoquinolinamine. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 254.1 g/mol ), weigh out 2.54 mg of the compound.
Adding the Solvent: Add the calculated volume of DMSO to the vial containing the compound.
Initial Dissolution: Vigorously vortex the solution for 1-2 minutes until the solid is completely dissolved.[7] A clear solution should be obtained.
Troubleshooting: If the compound does not fully dissolve:
Sonication: Place the vial in a sonicator bath for 5-10 minutes.[7]
Gentle Warming: Gently warm the solution in a water bath at 37°C.[7] Avoid excessive heat to prevent potential degradation.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Buffer
This protocol describes the preparation of a working solution from a DMSO stock for biological experiments.
Materials:
High-concentration stock solution of 5-Bromo-8-methoxy-3-isoquinolinamine in DMSO
Aqueous assay buffer
Vortex mixer
Procedure:
Equilibration: Allow the stock solution and the assay buffer to reach room temperature.
Dilution: To prepare the final working solution, add a small volume of the DMSO stock solution to the aqueous buffer. For instance, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 999 µL of the assay buffer.[7]
Mixing: Immediately vortex the solution to ensure rapid and uniform dispersion, which can help prevent precipitation.
Troubleshooting Precipitation: If precipitation occurs upon dilution:
Lower the Final Concentration: Reduce the final concentration of the compound in your assay.[7]
Increase Co-solvent Percentage: If the assay permits, slightly increase the final concentration of DMSO (e.g., from 0.1% to 0.5%). Always include a vehicle control to account for any effects of the solvent on the assay outcome.[7]
Use Surfactants: Consider the inclusion of low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, in the aqueous buffer to aid in solubilizing hydrophobic compounds.[7]
Data Presentation
Table 1: Predicted Solubility of 5-Bromo-8-methoxy-3-isoquinolinamine in Common Laboratory Solvents
Solvent
Solvent Type
Predicted Solubility
Rationale and Remarks
Water
Aqueous
Insoluble to Very Sparingly Soluble
The large, nonpolar aromatic core is the dominant feature.
Phosphate-Buffered Saline (PBS)
Aqueous Buffer
Insoluble to Very Sparingly Soluble
Similar to water; the presence of salts is unlikely to significantly improve solubility.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble
A powerful solvent for many organic compounds; highly recommended for stock solutions.[7]
BenchChem Technical Support. Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. BenchChem.
Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-3-methoxyquinoline. Fisher Scientific.
Khan, M. S., & LaMontagne, M. P. (1979). Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(8), 1005–1008.
BenchChem Application Notes. Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Bromoisoquinoline. Thermo Fisher Scientific.
Molecules. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022).
Fisher Scientific. SAFETY DATA SHEET: 8-Amino-5-bromoisoquinoline. Fisher Scientific.
Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (2019). PubMed.
ChemicalBook. 5-bromoquinolin-8-ol - Safety Data Sheet. (2025).
BenchChem Technical Guide. An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. BenchChem.
Artemisinin-(Iso)quinoline Hybrids by C-H Activation and Click Chemistry: Combating Multidrug-Resistant Malaria. (2019). PubMed.
SAFETY DATA SHEET: 1-amino-5-bromoisoquinoline. (2010).
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
Handling and storage protocols for light-sensitive isoquinolinamines
Application Note: Handling and Storage Protocols for Light-Sensitive Isoquinolinamines Abstract Isoquinolinamines (amino-isoquinolines) represent a critical scaffold in medicinal chemistry, frequently utilized in kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling and Storage Protocols for Light-Sensitive Isoquinolinamines
Abstract
Isoquinolinamines (amino-isoquinolines) represent a critical scaffold in medicinal chemistry, frequently utilized in kinase inhibitors, antitumor agents, and fluorescent probes. However, the electron-rich nature of the amine-substituted isoquinoline ring renders these compounds highly susceptible to photo-oxidation and photolytic cleavage. Improper handling leads to the formation of isocarbostyrils (lactams) and oxidative dimers, resulting in significant potency loss and non-reproducible
data. This application note details a rigorous, field-proven protocol for the handling, solubilization, and storage of these compounds to ensure experimental integrity.
The Photochemical Challenge: Mechanism of Instability
To handle these compounds effectively, one must understand why they degrade. The isoquinoline ring system possesses a conjugated
-electron system that absorbs strongly in the UV region.
Electronic Excitation: Upon exposure to UV or high-intensity visible light (specifically <450 nm), the isoquinolinamine molecule transitions to an excited singlet state (
) and subsequently to a triplet state () via intersystem crossing.
Oxidative Degradation: In the presence of dissolved oxygen, the excited triplet state can sensitize the formation of singlet oxygen (
). This highly reactive species attacks the electron-rich amine-bearing carbon or the C1/C3 positions of the ring, leading to oxidative deamination or the formation of isocarbostyrils (isoquinolin-1-ones) [1].
Solvent Interference: In solvents like DMSO, light exposure can trigger radical-mediated reactions, including methylation of the ring system, further altering the compound's structure [2].
Environmental Control: The "Dark Room" Standard
The following environmental controls are mandatory for all steps involving the solid or solution state of the compound.
Lighting Specifications
Standard fluorescent laboratory lighting emits significant UV radiation.
Requirement: All handling must occur under Low-Actinic Light .
Specification: Use Sodium Vapor lamps or Gold/Yellow fluorescent tube sleeves (cutoff wavelength
nm).
Alternative: If specific lighting is unavailable, work must be performed in a darkened room with only red LED task lighting.
Labware Specifications
Glassware: Only Amber Borosilicate Glass (Type 1, Class B) is permitted.
Reasoning: Amber glass blocks >99% of light at wavelengths <450 nm, effectively shielding the compound from the most damaging UV rays [3].[1]
Plastics: If using microcentrifuge tubes, use black opaque tubes. If clear tubes are necessary for visibility, they must be wrapped entirely in aluminum foil immediately after filling.
Solubilization & Handling Protocol
Objective: To create a stock solution without introducing moisture or photochemical stress.
Workflow Diagram
The following diagram outlines the critical decision points and workflow for handling isoquinolinamines.
Caption: Logical workflow for the safe solubilization and storage of light-sensitive isoquinolinamines.
Step-by-Step Methodology
Step 1: Equilibration (Critical)
Remove the original vial from the -20°C freezer.
Place it in a desiccator at room temperature for 30 minutes before opening.
Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid. Water accelerates hydrolysis and degradation.
Step 2: Weighing (Dark Conditions)
Dim lights or switch to yellow filters.
Use an anti-static gun on the spatula and weighing boat (isoquinolinamines are often static-prone powders).
Weigh the required amount rapidly. Re-seal the stock container immediately with parafilm and return to storage.
Step 3: Solubilization
Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.
Pro-Tip: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves.
Add solvent to the vial. Do not vortex vigorously , as this aerates the solution (introducing oxygen). Instead, invert gently or use a bath sonicator for max 5 minutes if dissolution is slow.
Step 4: Aliquoting
Never store the bulk stock solution. Repeated freeze-thaw cycles cause precipitation and degradation.
Divide the stock into single-use aliquots (e.g.,
) using amber glass vials or black micro-tubes.
Flush the headspace of each vial with inert gas (Argon or Nitrogen) before capping to prevent oxidative degradation [4].
Storage & Stability Monitoring
Storage Conditions Table
State
Temperature
Container
Max Shelf Life
Notes
Solid Powder
-20°C
Amber Glass + Desiccant
1-2 Years
Protect from moisture.
Stock Solution (DMSO)
-80°C
Amber Vial / Black Tube
6 Months
Avoid freeze-thaw.
Working Solution (Media)
+4°C
Foil-wrapped Tube
< 4 Hours
Unstable. Prepare fresh.
Quality Control (QC)
Do not assume stability. Perform a periodic LC-MS check.
Indicator of Degradation: Appearance of a peak at
(oxidation) or (dimerization) in Mass Spectrometry.
Visual Check: A clear solution turning yellow/brown often indicates oxidation of the amine group to a nitro/nitroso species or polymerization.
Troubleshooting & FAQ
Q: My compound precipitated after thawing the DMSO stock.
Cause: Moisture ingress during the previous use lowered the solubility, or the compound crystallized.
Fix: Sonicate in a water bath at 30°C for 5 minutes. If it does not redissolve, discard. The concentration is no longer reliable.
Q: Can I use plastic tubes if I wrap them in foil?
Answer: Yes, but with caution. Some isoquinolinamines are lipophilic and can adsorb to polypropylene (PP) surfaces, lowering the effective concentration. Low-binding amber tubes are the gold standard.
Q: I left the solution on the bench under room light for 2 hours. Is it safe?
Answer: Likely compromised. Isoquinolinamines can undergo photo-isomerization or oxidation within minutes under direct fluorescent light. Discard and prepare fresh.
References
Jing, J., et al. (2012).[2] Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. Available at: [Link]
Organic & Biomolecular Chemistry. (2025). DMSO as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines.[3] Royal Society of Chemistry. Available at: [Link]
USP/The Cary Company. (2025). Blue vs. Amber Glass: Which Is Better for UV Protection? The Cary Company Technical Briefs. Available at: [Link]
Improving reaction yields for 5-Bromo-8-methoxy-3-isoquinolinamine synthesis
The following technical guide is designed as an interactive support center resource. It prioritizes the specific chemical challenges associated with the 5-Bromo-8-methoxy-3-isoquinolinamine scaffold, synthesizing first-p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed as an interactive support center resource. It prioritizes the specific chemical challenges associated with the 5-Bromo-8-methoxy-3-isoquinolinamine scaffold, synthesizing first-principles organic chemistry with empirical optimization strategies.
Status: Operational
Topic: Yield Optimization & Troubleshooting
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Synthetic Strategy
The synthesis of 5-Bromo-8-methoxy-3-isoquinolinamine presents a classic "push-pull" conflict in heterocyclic chemistry. The molecule features an electron-rich isoquinoline core activated by two strong electron-donating groups (EDGs): the 8-methoxy group and the 3-amino group.
The Challenge: The 3-amino group strongly activates the C4 position (ortho-like), while the 8-methoxy group activates the C5 and C7 positions (para- and ortho-like). Achieving regioselective bromination at C5 without over-brominating or demethylating the 8-methoxy ether is the primary yield-limiting factor.
The Solution: This guide advocates for a Late-Stage Regiocontrolled Bromination pathway, utilizing specific buffering agents to prevent demethylation and temperature control to favor the thermodynamic C5 product over the kinetic C4 byproduct.
Master Synthetic Workflow
The following diagram outlines the recommended pathway and critical decision points.
Figure 1: Convergent synthesis pathway highlighting the critical bromination step where yield loss is most common.
Module A: The Cyclization (Constructing the Core)
The most robust route to 3-aminoisoquinolines is the cyclization of 2-(cyanomethyl)benzonitrile derivatives.
Protocol:
Dissolve 2-(cyanomethyl)-3-methoxybenzonitrile in anhydrous toluene.
Bubble dry HBr gas or add concentrated
at .
Allow the mixture to warm to room temperature (RT). The nitrile nitrogen attacks the nitrile carbon to close the ring.
Troubleshooting Table: Cyclization Failures
Issue
Symptom
Root Cause
Corrective Action
No Reaction
Starting material (SM) persists by TLC.
Nitrile electrophilicity is too low due to the electron-rich methoxy group.
Switch to superacidic conditions (Triflic acid) or heat to .
Hydrolysis
Formation of amide/acid byproducts.
Moisture in the solvent or acid source.
Ensure strictly anhydrous conditions . Use molecular sieves in the solvent and dry HBr gas.
Low Yield
Sticky tars/polymers.
Polymerization of the active methylene intermediate.
Run the reaction under high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
Module B: Regioselective Bromination (The Critical Step)
This is the step where most yields collapse. You are attempting to brominate C5 (activated by 8-OMe) while avoiding C4 (activated by 3-
).
Recommended Protocol:
Reagent: N-Bromosuccinimide (NBS) (1.05 eq).
Solvent: Acetonitrile (MeCN) or DMF.
Additives: Solid
(2.0 eq) or 2,6-Lutidine.
Temperature: Start at
, slowly warm to RT.
Mechanistic Insight
The 8-methoxy group directs electrophiles to the para position (C5). However, the generated HBr byproduct is autocatalytic and can cause two issues:
Demethylation:
+ can cleave the methyl ether to an alcohol (8-OH).
Salt Formation: The 3-amino group protonates, deactivating the ring and altering regioselectivity.
Troubleshooting Guide: Bromination
Q: I am getting a 50:50 mixture of 4-bromo and 5-bromo products. How do I fix this?
Diagnosis: The 3-amino group is too activating, making the heterocyclic ring (C4) competitive with the benzene ring (C5).
Solution 1 (Mild): Lower the temperature to
and add the NBS dropwise over 2 hours. C5 bromination is often thermodynamically favored, while C4 is kinetic.
Solution 2 (Robust):Protect the amine. Acetylate the 3-amine (
) to form the acetamide. The acetamide is less activating than the free amine, allowing the 8-methoxy group to dominate the directing effects toward C5. Hydrolyze the acetyl group () after bromination.
Q: My product is turning green/black, and NMR shows loss of the methyl peak.
Diagnosis: Acid-catalyzed demethylation. The HBr generated during bromination is cleaving the ether.
Solution: You must scavenge the acid. Add solid Sodium Bicarbonate (
) or Calcium Carbonate () directly to the reaction mixture. This neutralizes HBr as it forms, preserving the methoxy group.
Decision Tree for Bromination Issues
Figure 2: Troubleshooting logic for common bromination failures.
Frequently Asked Questions (FAQ)
Q1: Can I use elemental bromine (
) instead of NBS?A: It is not recommended. Elemental bromine is a much stronger electrophile and generates HBr rapidly. This often leads to over-bromination (di-bromo species) and significant demethylation. NBS allows for a controlled release of active bromine. If you must use , use it as a complex with pyridine or in acetic acid with sodium acetate buffer [1].
Q2: Why not brominate the precursor before cyclization?A: This is a valid alternative strategy! If you cannot control the regioselectivity on the final amine, you can brominate 2-(cyanomethyl)-3-methoxybenzonitrile . The methoxy group will direct bromination to the para-position (which becomes C5 in the isoquinoline). However, ensure the nitrile groups survive the bromination conditions.
Q3: How do I remove the 4-bromo impurity if it forms?A: The 4-bromo and 5-bromo isomers often have very similar
values on silica.
Tip: Try recrystallization from Ethanol/Water or Toluene/Heptane . The symmetrical nature of the impurities often leads to significant differences in solubility compared to the target.
Tip: If using chromatography, use a gradient of DCM:MeOH (99:1 to 95:5) with 0.1% Triethylamine to prevent streaking of the amine.
References
ACG Publications. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (Demonstrates the regioselectivity of 8-methoxy systems toward C5 bromination). 1[1][2][3][4][5][6][7]
Asian Journal of Chemistry. (2011). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (Provides protocols for synthesizing the nitrile precursors required for the cyclization module). 8[1][2][3][4][5][6]
Organic Syntheses. (1943). Isoquinoline, 5-bromo-8-nitro-.[9][10][11] (Foundational text on brominating electron-poor isoquinoline rings, illustrating the need for harsh conditions when activating groups are absent, contrasting with the mild conditions needed for your 8-OMe system). 11[1][2][3][4][5][6][7]
Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides. (Discusses C5 selectivity in analogous 8-substituted systems). 3[1][2][3][4]
Purification techniques for removing impurities from 5-Bromo-8-methoxy-3-isoquinolinamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily functionalized heterocycles. 5-Bromo-8-methoxy-3-isoquinolinamine presents a unique triad of purification challenges: the dual basicity of the primary amine and isoquinoline nitrogen, the electronic influence of the C8-methoxy group, and the halogen-bonding potential of the C5-bromo substituent.
Standard purification templates will fail here. Below is an authoritative, causality-driven guide designed to help you build a self-validating purification workflow.
Part 1: Quantitative Impurity Profiling
Before executing a purification, you must understand the physicochemical differences between your target and its byproducts.
Impurity Class
Physicochemical Identifier
Primary Removal Strategy
Expected Recovery
Des-bromo starting material
Lower MW, lacks halogen-bond donor
Deactivated Silica Chromatography
85–90%
Regioisomers (e.g., 7-bromo)
Identical mass, subtle pKa
Reverse-Phase Prep-HPLC
75–80%
Transition Metals (Pd/Cu)
Heavy metal coordination complexes
Acid-Base Extraction + EDTA Wash
>95%
N-Oxide Byproducts
Highly polar, altered chromophore
Recrystallization
80–85%
Part 2: Diagnostic Purification Workflow
Figure 1: Sequential purification workflow for 5-Bromo-8-methoxy-3-isoquinolinamine.
Part 3: Troubleshooting FAQs & Detailed Methodologies
Q1: During normal-phase flash chromatography, my compound streaks severely across the silica column, leading to poor resolution. How do I fix this?
The Causality: The basic primary amine and the isoquinoline nitrogen act as strong hydrogen-bond acceptors and donors. They interact aggressively with the acidic silanol (Si-OH) groups on standard silica gel, causing the compound to partition based on ion-exchange rather than polarity.
The Solution: You must utilize a 1[1] to neutralize these acidic sites.
Methodology: Deactivated Silica Gel Chromatography
Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in a solvent mixture of Hexanes/Ethyl Acetate (1:1) containing 2% Triethylamine (TEA). Stir for 10 minutes. The TEA acts as a sacrificial base, competitively binding and capping the silanol sites.
Sample Loading: Dissolve the crude extract in minimal dichloromethane (DCM). Add 3 mass equivalents of deactivated silica gel and evaporate the DCM to yield a free-flowing powder. Dry-load this evenly onto the column bed.
Elution: Elute using a gradient of Hexanes to Ethyl Acetate, ensuring the mobile phase contains a constant 2% TEA.
Self-Validation Step: Run a 2D TLC plate of your crude mixture (first dimension without TEA, second dimension with 2% TEA). You must observe the transition from a smeared streak to a tight, circular spot before committing your bulk sample to the column. Further2[2] once the system is validated.
Q2: I am trying to separate the 5-bromo target from a 7-bromo regioisomer impurity, but standard chromatography fails. What is the most reliable method?
The Causality: Regioisomers possess nearly identical polarities and molecular weights. Standard normal-phase3[3]. However, the position of the bromine atom alters the localized electron density of the isoquinoline ring, creating a subtle difference in the molecule's pKa.
The Solution: Preparative Reverse-Phase HPLC (Prep-HPLC) using an acidic modifier is required to exploit this
pKa.
Methodology: Preparative Reverse-Phase HPLC
System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% Trifluoroacetic acid). The TFA protonates the isoquinoline core, standardizing the ionization state.
Gradient Elution: Run a shallow gradient from 20% B to 60% B over 30 minutes.
Self-Validation Step: Trigger fraction collection via dual-wavelength UV detection (e.g., 254 nm and 280 nm). Calculate the 254/280 absorbance ratio across the eluting peak. A consistent ratio validates isomeric purity; a shifting ratio indicates co-elution of the 7-bromo isomer.
Q3: How can I remove residual metal catalysts and colored oxidation byproducts from the crude mixture without losing yield?
The Causality: Isoquinoline derivatives are excellent bidentate ligands and readily coordinate with transition metals (like Pd or Cu) used during the4[4].
The Solution: An acid-base extraction coupled with a chelating wash breaks these coordination complexes.
Methodology: pH-Guided Liquid-Liquid Extraction
Acidic Extraction: Dissolve 10 g of crude product in 150 mL of ethyl acetate. Wash with 100 mL of 1M HCl. The basic target partitions into the aqueous layer as a hydrochloride salt. Discard the organic layer containing neutral impurities.
Metal Chelation: Wash the aqueous layer with 50 mL of 0.1M aqueous EDTA to sequester residual heavy metals.
Basification: Cool the aqueous layer to 0-5 °C. Slowly add 2M NaOH dropwise while stirring.
Self-Validation Step: You must verify the aqueous layer reaches strictly pH 10.0 using a calibrated pH probe (not pH paper). If the pH is too low, the compound remains partially protonated and will be lost in the aqueous waste during the next step.
Back-Extraction: Extract the basified aqueous layer with fresh ethyl acetate (3 x 100 mL). Combine, dry over anhydrous Na2SO4, and concentrate.
Part 4: References
A facile metal-free one-pot synthesis of 3-aminoisoquinolines by intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)
Source: PMC - NIH
URL:4
Technical Support Center: Purification of Isoquinoline Derivatives
Source: Benchchem
URL:1
6-Iodoisoquinolin-3-amine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Source: Benchchem
URL:2
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives
Source: Semantic Scholar
URL:3
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 5-Bromo-8-methoxy-3-isoquinolinamine
Welcome to the technical support center dedicated to the cross-coupling chemistry of 5-Bromo-8-methoxy-3-isoquinolinamine. This guide is designed for researchers, chemists, and drug development professionals who are util...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the cross-coupling chemistry of 5-Bromo-8-methoxy-3-isoquinolinamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic campaigns. As a heteroaromatic amine, this substrate presents unique challenges, particularly concerning catalyst activity and stability. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reactions, with a specific focus on catalyst loading.
Introduction: The Challenge of a Privileged Scaffold
5-Bromo-8-methoxy-3-isoquinolinamine is a valuable scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is not always straightforward. The presence of two potential catalyst-coordinating nitrogen atoms (the isoquinoline ring nitrogen and the 3-amino group) can lead to catalyst inhibition or deactivation, resulting in low yields and inconsistent results.[1][2]
The primary goal of reaction optimization is often to minimize the amount of palladium catalyst used. Lowering catalyst loading not only reduces costs and the environmental impact of the process but also simplifies product purification by minimizing residual palladium, a critical consideration in pharmaceutical synthesis.[3][4] This guide will walk you through achieving high-yield couplings while maintaining low catalyst loadings.
Troubleshooting Guide: From Stalled Reactions to Success
This section addresses common issues encountered when performing cross-coupling reactions with 5-Bromo-8-methoxy-3-isoquinolinamine. The format is designed to help you quickly diagnose problems and implement effective solutions.
Issue ID
Observed Problem
Potential Cause(s)
Suggested Solution(s)
CC-OPT-001
Reaction stalls or proceeds to low conversion (<50%).
1. Catalyst Inhibition: The nitrogen atoms on the isoquinoline substrate are coordinating to the palladium center, preventing it from participating in the catalytic cycle.[1] 2. Insufficiently Active Catalyst: The oxidative addition of the electron-rich aryl bromide to the Pd(0) center is slow. This is often the rate-determining step for such substrates.[5] 3. Low-Quality Reagents: Impurities in starting materials, solvents, or bases can act as catalyst poisons.
1. Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands stabilize the active catalyst and promote the crucial oxidative addition and reductive elimination steps.[5] 2. Use a Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3/G4) are often superior to traditional sources like Pd(OAc)₂. They provide a more reliable and efficient generation of the active LPd(0) species, leading to more reproducible results.[8][9][10] 3. Reagent Purity Check: Ensure all reagents are of high purity. Solvents should be anhydrous and rigorously degassed. Bases should be finely ground and stored in a desiccator.[9][11]
CC-OPT-002
Formation of a black precipitate (palladium black).
1. Catalyst Deactivation: The active, soluble Pd(0) complex is unstable and aggregating into inactive metallic palladium.[11] 2. High Catalyst Concentration: Higher loadings can increase the rate of bimolecular decomposition pathways that lead to aggregation.[11] 3. Presence of Oxygen: Trace oxygen can accelerate the decomposition of the Pd(0) catalyst and phosphine ligands.
1. Enhance Catalyst Stability: Switch to a more robust ligand system. Bulky biaryl phosphines are designed to prevent the formation of palladium black.[11] 2. Optimize Loading: Paradoxically, if deactivation is rapid, a slightly higher initial loading might be needed. However, the primary goal should be to find conditions where a lower loading is stable. Start screening at 1-2 mol% and adjust.[1] 3. Ensure Inert Atmosphere: Use a glovebox for reaction setup or employ rigorous Schlenk techniques. Ensure solvents are thoroughly degassed by sparging with argon or nitrogen for 20-30 minutes.[1]
CC-OPT-003
Significant side product formation (e.g., hydrodehalogenation, homocoupling).
1. Sub-optimal Ligand-to-Metal Ratio: An incorrect ratio can lead to undesired catalytic pathways. 2. High Temperature: Can promote side reactions and catalyst degradation. 3. High Catalyst Loading: Can increase the rate of side reactions relative to the desired product formation.[1][12]
1. Adjust L:Pd Ratio: If generating the catalyst in situ (e.g., from Pd(OAc)₂), a ligand-to-palladium ratio of 1.2:1 to 2:1 is a good starting point. Using a well-defined precatalyst avoids this issue.[13] 2. Temperature Screen: Evaluate a range of temperatures (e.g., 80 °C, 100 °C, 110 °C). Sometimes a lower temperature for a longer duration gives a cleaner reaction profile. 3. Reduce Catalyst Loading: Once reasonable conversion is achieved, systematically decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%) to find the lowest effective concentration that minimizes side products.
CC-OPT-004
Inconsistent yields and poor reproducibility.
1. Variable Catalyst Activity: The quality and age of palladium sources and ligands can vary. In situ generation can be inconsistent. 2. Heterogeneous Base: Poor mixing or inconsistent particle size of bases like K₃PO₄ or Cs₂CO₃ can lead to variable reaction rates.[14]
1. Standardize with Precatalysts: Use a reliable, commercially available precatalyst. This is the single most effective way to improve reproducibility.[9][11] 2. Ensure Efficient Mixing: Use a suitable stir bar and a stir plate that provides vigorous and consistent agitation. Consider grinding solid bases to a fine, consistent powder before use.[14]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a screening reaction with this substrate?
A typical starting point for catalyst loading in academic or initial screening settings is 1-2 mol% of the palladium source and a slightly higher loading of the ligand (e.g., 2.4-4 mol%) if not using a precatalyst.[1] For challenging substrates like this isoquinolinamine, starting at 2 mol% is reasonable. The goal of optimization is to reduce this significantly, ideally to below 0.5 mol%.[4]
Q2: Why should I use a precatalyst instead of a standard source like Pd(OAc)₂ or Pd₂(dba)₃?
While traditional palladium sources are effective, they require an in situ reduction from Pd(II) to the active Pd(0) state. This process can be inefficient and generate impurities that complicate the reaction.[8] Modern palladacycle precatalysts (e.g., Buchwald G3 and G4 precatalysts) are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate a single, highly active monoligated Pd(0) species upon exposure to the base in the reaction mixture.[8][9][10] This leads to higher catalyst activity, better reproducibility, and often allows for lower catalyst loadings.
Q3: How do I choose the best ligand for coupling with 5-Bromo-8-methoxy-3-isoquinolinamine?
The choice of ligand is critical. Given that the substrate is an electron-rich N-heterocycle, the oxidative addition step is often challenging. You need a ligand that is both sterically bulky and highly electron-donating to facilitate this step.[5]
For Suzuki-Miyaura Coupling: Start with ligands like SPhos , XPhos , or RuPhos . These are well-established for coupling electron-rich and sterically hindered aryl halides.[5][15]
For Sonogashira Coupling: While traditional PPh₃ can work, more specialized ligands or NHC-based catalysts may offer better performance, especially for copper-free variants.[16][17]
For Buchwald-Hartwig Amination: If you are coupling the substrate with another amine, the choice is highly dependent on the nature of that amine (primary, secondary, heteroaromatic). Ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines) are excellent starting points.[10][18]
Q4: My reaction works at 2 mol% loading but fails when I lower it to 0.5 mol%. What should I do?
This indicates that under your current conditions, the catalyst has a limited number of turnovers before it deactivates. Simply lowering the loading without changing other parameters may not be sufficient.
Re-optimize Conditions: The optimal conditions (base, solvent, temperature) for a 2 mol% loading may not be optimal for 0.5 mol%. A more robust ligand, a different base, or a slightly higher temperature might be needed to increase the turnover number (TON) and turnover frequency (TOF) of the catalyst.[4][19]
Check for Trace Impurities: At very low catalyst loadings, the reaction becomes highly sensitive to catalyst poisons. Re-purifying your substrate or using higher-purity solvents and bases may solve the problem.
Use a More Active Precatalyst: Switching from a G2 to a G3 or G4 precatalyst might provide the necessary activity boost to succeed at lower loadings.[10]
Visualizations: Workflows and Mechanisms
Visualizing the processes involved in catalysis and troubleshooting can provide clarity and guide experimental design.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction. For electron-rich substrates like the target isoquinoline, the oxidative addition step is often the bottleneck.
Caption: A step-by-step troubleshooting flowchart. This systematic approach helps isolate the variable causing reaction failure.
Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Catalyst Screening
This protocol outlines a small-scale, parallel screening approach to efficiently identify an optimal catalyst system.
Materials:
5-Bromo-8-methoxy-3-isoquinolinamine (1.0 eq)
Arylboronic acid (1.5 eq)
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
Base (e.g., K₃PO₄, 2.0 eq)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.2 M)
Array of reaction vials with stir bars
Procedure:
Preparation (in a glovebox): To each reaction vial, add 5-Bromo-8-methoxy-3-isoquinolinamine, the arylboronic acid, and the base.
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst in the reaction solvent. Add the appropriate volume of this stock solution to each reaction vial.
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., at 100 °C).
Stirring: Stir the reactions vigorously for the designated time (e.g., 12-24 hours).
Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS or UPLC to determine the conversion to the desired product.
Optimization: Based on the results, select the best-performing catalyst system and proceed to optimize the catalyst loading by systematically reducing its concentration in subsequent experiments (e.g., 1 mol%, 0.5 mol%, 0.1 mol%).
Data Presentation: Effect of Catalyst System on Yield
The following table presents representative data for the Suzuki-Miyaura coupling of 5-Bromo-8-methoxy-3-isoquinolinamine with 4-methoxyphenylboronic acid, illustrating the impact of catalyst and ligand choice.
Entry
Pd Source
Ligand
Base
Solvent
Temp (°C)
Loading (mol%)
Yield (%)
1
Pd(OAc)₂
PPh₃
K₂CO₃
Dioxane/H₂O
100
5
<10
2
Pd₂(dba)₃
XPhos
K₃PO₄
Toluene
100
2
75
3
XPhos Pd G3
(none)
K₃PO₄
Dioxane
100
2
92
4
SPhos Pd G3
(none)
K₃PO₄
Dioxane
100
2
96
5
SPhos Pd G3
(none)
K₃PO₄
Dioxane
100
0.5
94
6
SPhos Pd G3
(none)
Cs₂CO₃
Toluene
110
0.5
91
Data is illustrative and intended for comparison purposes. As shown, moving from a traditional catalyst (Entry 1) to a more advanced system (Entries 2-4) dramatically improves yield. The use of a robust precatalyst like SPhos Pd G3 (Entry 4) provides excellent yield, which is maintained even when the catalyst loading is reduced by 75% (Entry 5).[5][9][10]
References
Guram, A. S., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. ACS Catalysis. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]
Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. [Link]
Fan, R., et al. (2022). A General C-N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters. [Link]
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
Tulus, V., et al. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. RSC Sustainability. [Link]
Correa, A., & Bolm, C. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]
Cárdenas, S., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]
Albkuri, Y. M., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025). MDPI. [Link]
Lee, C., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. [Link]
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
Mauger, C. C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
Leahy, D. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2017). ScienceDirect. [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). ACS Publications. [Link]
Welcome to the technical support hub for 5-Bromo-8-methoxy-3-isoquinolinamine . This guide addresses the specific instability profiles observed when this compound is exposed to acidic environments (e.g., during LCMS purification, salt formation, or acid-catalyzed cyclization).
While the isoquinoline core is generally robust, the unique electron-donating pattern of the 3-amino and 8-methoxy groups creates a "push-pull" system that heightens sensitivity to protonation and subsequent nucleophilic attack.
Property
Specification
Critical Note
CAS
679433-91-1 (Analogous)
Note: Specific CAS may vary by salt form.
Basic Centers
N2 (Ring Nitrogen), C3-NH2
Ring N is most basic (pKa ~5-6). C3-NH2 is exocyclic and less basic due to resonance.
Acid Sensitivity
High (Ether Cleavage, Hydrolysis)
Susceptible to demethylation and deamination in strong mineral acids.
Visual Indicator
Off-white to Yellow Solid
Darkening/Reddening indicates oxidation or degradation.
Use this matrix to identify the specific degradation pathway affecting your experiment.
Symptom
Observation
Root Cause
Corrective Action
Mass Shift (M-14)
LCMS shows new peak at M-14 (Loss of CH₃).
Acid-Catalyzed Demethylation . The 8-methoxy group is cleaved to a phenol (8-OH).
Switch from strong acids (HCl/TFA) to Formic Acid or Acetic Acid . Avoid heat >40°C.
Mass Shift (M+1)
LCMS shows peak at M+1 (Hydrolysis).
Deamination/Hydrolysis . Conversion of 3-NH₂ to 3-OH (tautomerizes to 3-isoquinolinone).
Reduce acid exposure time. Perform extraction at pH 8-9 immediately after reaction.
Precipitation
Sample crashes out upon acidification.
Salt Insolubility . The HCl or Sulfate salt is less soluble than the free base in organic media.
Use Methanesulfonic acid (MsOH) to form a more soluble mesylate salt, or maintain high dilution.
Color Change
Solution turns bright yellow/orange.
N-Protonation / Charge Transfer . Often reversible, but can precede oxidation.
Check LCMS. If mass is stable, this is just the pyridinium salt chromophore. If degrading, purge with Argon.
Mechanistic Deep Dive: Why Acid Degrades Your Sample
To stabilize the compound, you must understand the causality of its breakdown. The instability is not random; it is driven by the protonation state of the isoquinoline ring.
The Mechanism of Failure
Protonation: In acidic media (pH < 4), the ring nitrogen (N2) protonates. This pulls electron density from the benzene ring, making the C8-position more electrophilic.
Demethylation (The Primary Risk): If the acid has a nucleophilic counter-ion (like Cl⁻ or Br⁻) and heat is applied, the nucleophile attacks the methyl group of the 8-methoxy ether, cleaving it to an alcohol (phenol).
Hydrolysis (The Secondary Risk): The 3-amino group is essentially an amidine-like system. In strong aqueous acid, water attacks C3, displacing ammonia and forming the thermodynamically stable 3-isoquinolinone .
Visualizing the Degradation Pathway
Figure 1: Acid-catalyzed degradation pathways showing the bifurcation into demethylation (ether cleavage) or hydrolysis (lactam formation).[1]
Stabilization Protocols
These protocols are designed to be self-validating. If the checkpoints fail, stop and re-evaluate the acid strength.
Protocol A: Safe LCMS/HPLC Purification
Standard TFA methods often degrade electron-rich isoquinolines. Use this modified buffer system.
Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA).
Mobile Phase B: Acetonitrile (No acid additive).
Temperature: Maintain column oven at < 35°C .
Post-Run Handling:
Do not lyophilize directly from acidic fractions if possible.
Neutralization Step: Immediately neutralize collected fractions with 1% Ammonium Hydroxide or Bicarbonate before concentration.
Validation: Re-inject the neutralized sample. If purity >98%, the protocol is successful.
Protocol B: Stable Salt Formation
If you must store the compound in an acidic form, avoid halides (Cl⁻, Br⁻) which can act as nucleophiles.
Selection: Choose Methanesulfonic Acid (MsOH) or Tosic Acid (TsOH) . These anions are non-nucleophilic and bulky, stabilizing the lattice without promoting cleavage.
Procedure:
Dissolve free base in dry EtOAc or DCM (10 vol).
Cool to 0°C under Argon.
Add 1.05 eq of MsOH dropwise.
Precipitation: The salt should precipitate as a white/off-white solid.
Filtration: Filter under Nitrogen. Wash with cold Et₂O.
Storage: Store at -20°C in a desiccator.
Frequently Asked Questions (FAQs)
Q1: Can I use HCl in Dioxane to make the salt?A: Proceed with extreme caution. While anhydrous HCl is better than aqueous, the chloride ion is a nucleophile. If any moisture is present (or during hygroscopic uptake), you risk forming the 8-hydroxy impurity over time. We recommend Mesylate salts for this scaffold.
Q2: Why does my sample turn red in solution?A: This is likely Quinone Imine formation . If the 8-methoxy group cleaves to a phenol, the resulting 5-bromo-8-hydroxy-3-aminoisoquinoline is highly susceptible to oxidation in air, forming a red/brown quinoid species. Solution: Keep all acidic solutions degassed and under Argon.
Q3: Is the 5-Bromine atom stable in acid?A: Generally, yes. The C5-Br bond is robust against simple acidic hydrolysis. However, if you use HI (Hydroiodic acid) , you risk reducing the bromine (dehalogenation). Avoid HI and reducing metals (Zn/Fe) in acidic media.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Nucleophilic substitution at the aromatic group - Mechanisms of ether cleavage).
BenchChem Technical Support. (2025). An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol: Molecular Structure and Properties.
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Detailing the tautomeric equilibria of amino-isoquinolines and their susceptibility to hydrolysis).
Addressing steric hindrance at the C5 position of 8-methoxy-isoquinolines
Welcome to the technical support hub for chemists and drug development professionals navigating the synthetic challenges of 8-methoxy-isoquinolines. This guide provides in-depth troubleshooting advice, strategic insights...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for chemists and drug development professionals navigating the synthetic challenges of 8-methoxy-isoquinolines. This guide provides in-depth troubleshooting advice, strategic insights, and detailed protocols specifically focused on addressing the common and often frustrating issue of steric hindrance at the C5 position. Our goal is to equip you with the expert knowledge and practical solutions needed to overcome this synthetic hurdle efficiently.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of C5-substituted 8-methoxy-isoquinolines in a direct question-and-answer format.
Question 1: I am experiencing extremely low or no yield in my Bischler-Napieralski or Pictet-Spengler reaction when my precursor has a C5 substituent. What is the underlying cause and how can I fix it?
Answer:
This is a classic and frequently encountered problem. The root cause is severe steric hindrance during the key cyclization step.
Causality Explained:
In both the Bischler-Napieralski and Pictet-Spengler reactions, the final ring-closing step is an intramolecular electrophilic aromatic substitution that forms the new C4-C4a bond.[1][2] The C5 position is peri to the C4 position. This means a substituent at C5 physically obstructs the space required for the reacting moiety to approach and form the new bond at C4a. The 8-methoxy group, while electronically activating, cannot overcome this significant steric barrier, leading to a high activation energy for the cyclization and consequently, poor or no product formation.
dot
Caption: Steric clash at the C5 position during cyclization.
Solutions & Protocols:
Intensify Reaction Conditions (with caution): For substrates with smaller C5 substituents, forcing the reaction with stronger dehydrating agents and higher temperatures may yield some product. However, this often leads to degradation and side reactions.[3][4]
Agent: A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is more potent than POCl₃ alone.[3]
Caveat: This approach is a trade-off. Expect to spend significant time on purification to isolate minimal product. This is generally not recommended for bulky C5 groups.
Change the Cyclization Strategy: The Pomeranz-Fritsch Reaction: This classical synthesis forms the isoquinoline core through a different bond disconnection (C4a-N and C8a-C1). The key step is the acid-catalyzed cyclization of a benzalaminoacetal.[5][6][7] This pathway can be more tolerant of C5 substituents as the intramolecular electrophilic attack occurs at the C6 position relative to the guiding benzylidene group, which becomes the C1 of the isoquinoline.
Advantage: Avoids the direct C4-C4a bond formation that is subject to the most intense steric clash.
Consideration: Yields can be variable and are sensitive to the acid catalyst and reaction conditions.[7]
Modern Approach: Transition Metal-Catalyzed C-H Activation/Annulation: This is often the most effective solution. These methods construct the heterocyclic ring through pathways that are not governed by classical electrophilic aromatic substitution rules.[8] For instance, a palladium-catalyzed reaction can assemble the isoquinoline core from simpler starting materials, offering different regioselectivity and greater tolerance for sterically demanding substrates.[8]
Question 2: My reaction is producing an unexpected regioisomer instead of my target C5-substituted product. Why is this happening?
Answer:
Regioisomer formation, especially when using harsh conditions like P₂O₅, often points to a mechanism involving a spiro-intermediate.
Causality Explained:
Instead of a direct electrophilic attack at the desired position, the cyclizing agent can attack the carbon already bearing a substituent (ipso-attack) to form a spiro-intermediate. This intermediate can then rearrange, leading to the migration of substituents and the formation of a different, more stable regioisomer. The choice of dehydrating agent and the electronic nature of the substituents heavily influence this pathway.[4]
Solutions:
Use Milder Reagents: Milder cyclodehydration agents often provide higher selectivity. Reagents such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can promote cyclization under much gentler conditions, minimizing the likelihood of rearrangement pathways.[4][9]
Employ a "Post-Modification" Strategy: The most reliable method to ensure correct regiochemistry is to synthesize the 8-methoxy-isoquinoline core first and then introduce the substituent at the C5 position. This is discussed in the FAQ section below.
Recommendation: For de novo synthesis of a C5-substituted 8-methoxy-isoquinoline, a modern transition-metal-catalyzed approach or a carefully optimized Pomeranz-Fritsch reaction offers the highest probability of success.[5][7][8]
Q2: How can I introduce a functional group at the C5 position after the 8-methoxy-isoquinoline core has been synthesized?
A2: This is a powerful and often superior strategy. It bifurcates the problem: first, you make the core, then you functionalize it. There are two primary methods for this.
The 8-methoxy group is a strong electron-donating group that activates the aromatic ring for electrophilic substitution. It is an ortho, para-director. The para position relative to the C8-methoxy group is the C5 position. This makes the C5 position electronically favored for reactions like nitration and halogenation.[12]
Nitration: Treating 8-methoxy-isoquinoline with fuming nitric acid in sulfuric acid can introduce a nitro group predominantly at the C5 position.[12] This nitro group can then be reduced to an amine and further functionalized.
Halogenation: Direct bromination or chlorination can also be directed to the C5 position, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Method 2: Directed C-H Functionalization
This cutting-edge approach uses a catalyst that is directed to a specific C-H bond by a guiding group on the molecule. While the isoquinoline nitrogen typically directs functionalization to C1 and the 8-methoxy group can direct to C7, reaching the remote C5 position requires a more sophisticated setup.[13]
Recent advances have shown that a recoverable, bifunctional template can be used to direct a palladium catalyst to selectively functionalize the C5 position of quinolines and isoquinolines via a C-H activation mechanism.[14] This allows for the direct installation of aryl or alkyl groups at the sterically congested C5 site.
dot
Caption: Decision workflow for synthesizing C5-substituted isoquinolines.
Experimental Protocol: C5-Arylation via Directed C-H Activation
This protocol is based on the principles of using a directing template for remote C-H functionalization and should be adapted based on specific substrate and catalyst systems reported in the literature.[14]
Objective: To install an aryl group at the C5 position of 8-methoxy-isoquinoline.
Assemble the Reaction: To an oven-dried Schlenk tube, add 8-methoxy-isoquinoline, the bifunctional directing template, Pd(OAc)₂, the aryl iodide, and Ag₂CO₃.
Degas: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
Add Solvent: Add anhydrous HFIP via syringe.
Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. The crude product, which may still be coordinated to the template, can be purified by column chromatography on silica gel. The template is often removed during this step or by a mild acid wash.
Characterization: Confirm the structure of the C5-arylated product using ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry should be confirmed by 2D NMR techniques (NOESY).
References
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627-5634. [Link]
ResearchGate. (2005). (PDF) Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted 1-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK Channel Blockers Related to N -Methyl-laudanosine and N -. [Link]
Graulich, A., et al. (2005). Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. Journal of Medicinal Chemistry, 48(15), 4972-82. [Link]
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]
Li, B., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1875. [Link]
Le, C., et al. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions. Nature Communications, 11(1), 1179. [Link]
Graham, T. J. A., Shields, J. D., & Doyle, A. G. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science, 2(5), 980-984. [Link]
Narasimhan, N. S., & Gokhale, S. M. (1984). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-634. [Link]
Dander, J. E., & Garg, N. K. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(23), 6070-6073. [Link]
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]
Parsons, P. J., et al. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(24), 15203-15293. [Link]
ResearchGate. (n.d.). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization | Request PDF. [Link]
Lázár, L., & Fülöp, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(10), 1349. [Link]
Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances, 16(1), 1-10. [Link]
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]
Lanke, V., & Prabhu, K. R. (2025). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. Organic Letters. [Link]
ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. [Link]
Dander, J. E., & Garg, N. K. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Publications. [Link]
Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
Liu, W., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 142(26), 11356-11362. [Link]
Kumar, A., & Kumar, V. (2014). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc, 2014(6), 1-45. [Link]
Woznicka, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 1-25. [Link]
Beilstein Journals. (2017). A speedy route to sterically encumbered, benzene-fused derivatives of privileged, naturally occurring hexahydropyrrolo[1,2-b]isoquinoline. [Link]
Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
ResearchGate. (n.d.). Transition metal‐catalyzed C5 alkylation of 8‐aminoquinolines. [Link]
PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
Semantic Scholar. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. [Link]
Name Reaction. (n.d.). Pomeranz-Fritsch Reaction. [Link]
Princeton University. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. [Link]
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485-3488. [Link]
Chemical Reviews. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
ResearchGate. (2025). (PDF) The Pictet-Spengler Reaction Updates Its Habits. [Link]
ChemRxiv. (n.d.). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. [Link]
ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]
Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
Analytical Comparison Guide: 1H NMR Methodologies for 5-Bromo-8-methoxy-3-isoquinolinamine
Introduction & Mechanistic Context 5-Bromo-8-methoxy-3-isoquinolinamine is a highly specialized bicyclic heteroaryl building block. It is frequently utilized in the synthesis of diaminopyrimidine and isoquinoline-based k...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
5-Bromo-8-methoxy-3-isoquinolinamine is a highly specialized bicyclic heteroaryl building block. It is frequently utilized in the synthesis of diaminopyrimidine and isoquinoline-based kinase inhibitors, particularly those targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1 or HPK1). MAP4K1 is a critical negative regulator of T-cell receptor signaling, and its pharmacological inhibition is a major focal point in modern immuno-oncology .
Accurate structural validation of this intermediate is critical. The regiochemistry of the bromo and methoxy substituents on the isoquinoline core drastically affects downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) used to synthesize advanced MAP4K1 inhibitors . This guide objectively compares 1H NMR methodologies—specifically solvent system performance and field strength—to establish a self-validating protocol for verifying the structural integrity and purity of 5-Bromo-8-methoxy-3-isoquinolinamine.
Methodology Comparison: Solvent Systems & Field Strength
Solvent System Comparison: DMSO-d6 vs. CDCl3
The choice of deuterated solvent is the single most critical variable in the 1H NMR analysis of heteroarylamines.
DMSO-d6 (Recommended): As a strongly hydrogen-bonding solvent, DMSO-d6 disrupts intermolecular hydrogen bonding between the isoquinolinamine molecules. This drastically slows the chemical exchange rate of the -NH2 protons, yielding a distinct, quantifiable broad singlet. Furthermore, the high polarity of DMSO-d6 ensures complete dissolution of the compound, which is critical for accurate quantitative NMR (qNMR) integration.
CDCl3 (Alternative): Chloroform-d lacks hydrogen-bonding capabilities. Consequently, the -NH2 protons undergo rapid, intermediate exchange with trace moisture, often resulting in a severely broadened peak that blends into the baseline. Additionally, the limited solubility of polar heteroarylamines in CDCl3 can lead to poor signal-to-noise (S/N) ratios.
Field Strength: 400 MHz vs. 800 MHz
While 800 MHz spectrometers offer superior resolution, a standard 400 MHz instrument is entirely sufficient for this molecule. The key signals (C1-H, C4-H, OCH3) are singlets separated by >1 ppm. The only coupled spin system is the C6-C7 AX system, which has a large chemical shift difference (
) relative to its coupling constant (J), avoiding second-order (roofing) effects even at 400 MHz.
Quantitative Data Comparison
The isoquinoline core presents a unique electronic environment. The C1-H is highly deshielded due to the adjacent nitrogen and ring current, while the C6 and C7 protons appear as distinct ortho-coupled doublets.
Proton Assignment
Expected Shift in DMSO-d6 (ppm)
Expected Shift in CDCl3 (ppm)
Multiplicity & Integration
Mechanistic Causality
C1-H
8.95 - 9.10
8.80 - 8.95
Singlet (1H)
Deshielded by adjacent N and diamagnetic anisotropy.
C6-H
7.60 - 7.75
7.50 - 7.65
Doublet (1H, J ~ 8.2 Hz)
Ortho-coupling; shifted downfield by C5-Br.
C4-H
7.10 - 7.25
6.95 - 7.10
Singlet (1H)
Isolated aromatic proton.
C7-H
6.85 - 7.00
6.70 - 6.85
Doublet (1H, J ~ 8.2 Hz)
Shielded by the electron-donating C8-OCH3.
C3-NH2
6.10 - 6.40
Variable / Missing
Broad Singlet (2H)
H-bonding in DMSO slows exchange; broad in CDCl3.
C8-OCH3
3.85 - 3.95
3.90 - 4.00
Singlet (3H)
Distinct aliphatic signal; critical for qNMR reference.
(Note: Shifts are approximate and referenced to residual solvent peaks: DMSO pentet at 2.50 ppm; CHCl3 singlet at 7.26 ppm).
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal checks to guarantee that the resulting spectrum is a true representation of the sample's purity, rather than an artifact of poor preparation.
Step 1: Sample Preparation & Internal Referencing
Weigh exactly 5.0 mg of 5-Bromo-8-methoxy-3-isoquinolinamine into a clean glass vial.
Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
Causality: Using exactly 0.6 mL ensures the liquid level in the standard 5 mm NMR tube is optimal for magnetic field shimming, preventing line broadening caused by edge effects.
Sonicate the vial for 60 seconds to ensure complete dissolution.
Self-Validation Check: Inspect visually. Any particulate matter will cause localized magnetic susceptibility gradients, ruining resolution. Filter through a glass wool plug if necessary.
Step 2: Acquisition Parameters (400 MHz)
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to 10 seconds.
Causality: The C1-H proton lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a long T1 relaxation time. A standard 1-second delay will cause incomplete relaxation and under-integration of the C1-H peak.
Number of Scans (NS): 16 to 64 scans.
Step 3: Processing & Validation
Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transformation to optimize the S/N ratio without sacrificing resolution.
Perform manual baseline correction.
Self-Validation Integration: Set the C8-OCH3 peak (~3.9 ppm) to exactly 3.00. The C1-H peak must integrate between 0.95 and 1.05. If it integrates lower, the D1 delay was insufficient and must be increased.
Workflow Diagram: NMR Validation Logic
Decision workflow for 1H NMR acquisition and validation of 5-Bromo-8-methoxy-3-isoquinolinamine.
References
Mowat, J., et al. "Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer." Journal of Medicinal Chemistry, 2024.[Link]
Brubaker, J. D., et al. "Map4k1 inhibitors.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-Bromo-8-methoxy-3-isoquinolinamine
Comprehensive Safety and Handling Guide: 5-Bromo-8-methoxy-3-isoquinolinamine This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and d...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 5-Bromo-8-methoxy-3-isoquinolinamine
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 5-Bromo-8-methoxy-3-isoquinolinamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Assessment and Profile
The primary hazards associated with this class of compounds are significant and demand rigorous protective measures. The toxicological properties of many isoquinoline derivatives have not been fully investigated, necessitating a cautious approach.[1][2] Based on available data for similar compounds, 5-Bromo-8-methoxy-3-isoquinolinamine is considered hazardous.
Hazard Classification
Description
Potential Effects
Data Source (Analogous Compounds)
Skin Corrosion/Irritation
Category 2
Causes skin irritation.[3] Prolonged or repeated contact may lead to dermatitis.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final and most direct barrier between the researcher and the chemical. Its use is non-negotiable and must be supplemented by engineering controls like a chemical fume hood.[1][7]
Eye and Face Protection
Mandatory: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times when handling the solid or its solutions.
Rationale: This compound class is known to cause serious eye irritation.[3][5] Goggles provide a seal around the eyes to protect against splashes, and airborne dust particles.
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or spill cleanup), a face shield should be worn in addition to safety goggles.[7][8]
Hand Protection
Mandatory: Chemically resistant, powder-free, disposable gloves must be worn.[8][9] Nitrile gloves are a suitable first choice. Always inspect gloves for tears or punctures before use.[2]
Rationale: Brominated isoquinolines are known skin irritants and may be harmful upon dermal contact.[4] Gloves prevent direct contact. Powder-free gloves are specified to prevent the powder from absorbing and aerosolizing hazardous materials.[9]
Best Practice: Double-gloving is recommended, especially during weighing or transfer operations.[10] This allows for the removal of the contaminated outer glove while maintaining a protective barrier. Change gloves frequently (every 30-60 minutes) or immediately upon known contact with the chemical.[9]
Body Protection
Mandatory: A long-sleeved laboratory coat is required.
Rationale: This protects the skin on the arms and body from accidental spills and contamination.
Enhanced Protection: For tasks with a higher risk of spillage or when handling larger quantities, consider a chemically resistant apron or a disposable gown over the lab coat.[7]
Respiratory Protection
Mandatory for Solids: All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed in a certified chemical fume hood.[1][11]
Rationale: This class of compounds may cause respiratory irritation upon inhalation.[2][3][4] The fume hood is the primary engineering control to prevent this exposure.
Supplemental Protection: If engineering controls are insufficient or during a large spill cleanup outside of a hood, a NIOSH-approved respirator is necessary. An N95 respirator may be adequate for nuisance dust, but for higher exposure potential, a respirator with organic vapor cartridges and a particulate pre-filter (e.g., OV/P100) is required.[2][12]
Operational and Disposal Plans: Step-by-Step Guidance
Adherence to strict protocols is critical for mitigating risk during specific laboratory operations.
Experimental Workflow & PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.